molecular formula C12H16N2O B8800808 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Cat. No.: B8800808
M. Wt: 204.27 g/mol
InChI Key: VENIYOLLLBOHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethyl-phenyl)-piperazin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dimethyl-phenyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethyl-phenyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-3-4-11(10(2)7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

VENIYOLLLBOHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in a range of common organic solvents. In the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes information based on its predicted physicochemical properties and established principles of solubility. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers, scientists, and drug development professionals to determine precise quantitative solubility data. This guide is intended to support the handling, formulation, and development of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate and often leading to the termination of promising compounds during development.[2] Therefore, a thorough understanding of an API's solubility in various solvents is paramount for successful formulation development, enabling the selection of appropriate excipients and delivery systems to ensure optimal drug delivery and therapeutic effect.[3] 1-(2,4-Dimethyl-phenyl)-piperazin-2-one, a molecule of interest in medicinal chemistry, possesses structural features that suggest a nuanced solubility profile across different solvent classes. This guide aims to provide a predictive analysis of its solubility and a robust experimental framework for its empirical determination.

Physicochemical Properties of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one are summarized below, derived from its chemical structure.

Table 1: Predicted Physicochemical Properties of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

PropertyPredicted Value/CharacteristicRationale/Source
Molecular Formula C₁₂H₁₆N₂OBased on chemical structure
Molecular Weight 204.27 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidInferred from similar piperazinone structures
Melting Point Moderately highThe presence of a lactam ring and an aromatic group suggests strong intermolecular forces.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Estimated based on the presence of a lipophilic dimethylphenyl group and a relatively polar piperazinone core. This indicates a moderate to high lipophilicity.
Hydrogen Bond Donors 1 (N-H group in the piperazinone ring)The secondary amine in the piperazinone ring can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 (C=O group and the tertiary nitrogen in the piperazinone ring)The carbonyl oxygen and the tertiary amine nitrogen can accept hydrogen bonds.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] The adage "like dissolves like" provides a fundamental, qualitative guideline for predicting solubility.[5]

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have high dielectric constants and are capable of forming hydrogen bonds.[4] Polar solutes, particularly those with hydrogen bond donor and acceptor groups, tend to dissolve well in polar solvents.[5]

  • Aprotic Polar Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have significant dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. They can, however, act as hydrogen bond acceptors and dissolve a wide range of compounds.[6]

  • Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and primarily interact through weaker van der Waals forces.[5] Nonpolar, lipophilic solutes are generally more soluble in nonpolar solvents.[6]

The solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one will be dictated by a balance between its lipophilic dimethylphenyl group and its more polar piperazinone core, which contains hydrogen bonding functionalities.

Predicted Solubility Profile of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Based on the predicted physicochemical properties and theoretical principles of solubility, a qualitative solubility profile for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in various organic solvents can be anticipated.

Table 2: Predicted Qualitative Solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolModerate to HighThe piperazinone moiety can engage in hydrogen bonding with the solvent molecules. The lipophilic dimethylphenyl group may limit miscibility.
Aprotic Polar Acetone, Acetonitrile, DMSO, THFHighFavorable dipole-dipole interactions are expected between the polar piperazinone ring and these solvents.
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe dimethylphenyl group will have favorable π-π stacking interactions with the aromatic rings of the solvents.
Nonpolar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule, due to the piperazinone ring, is likely too high for significant solubility in highly nonpolar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a moderate polarity and are good at dissolving a wide range of organic compounds.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a robust and well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 1-(2,4-Dimethyl-phenyl)-piperazin-2-one into vials prep2 Add a precise volume of the desired organic solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep2->equil sep1 Allow vials to stand undisturbed for >2 hours equil->sep1 sep2 Filter the supernatant through a 0.45 µm filter sep1->sep2 analysis1 Prepare a dilution series of the filtrate sep2->analysis1 analysis2 Analyze by a validated HPLC-UV method analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one into appropriately sized glass vials. The key is to ensure that undissolved solid remains after equilibrium is reached.[8]

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial using a calibrated pipette.[7]

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).[9]

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.[2]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.[10]

    • Carefully withdraw a sample of the supernatant and filter it through a chemically compatible 0.45 µm syringe filter to remove any remaining solid particles.[11] This step is crucial to avoid overestimation of solubility.

  • Analysis and Quantification:

    • Prepare a series of dilutions of the clear filtrate with the same solvent.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13] HPLC is preferred over UV spectroscopy alone as it can separate the analyte from any potential impurities or degradation products.[11]

    • Prepare a standard curve using known concentrations of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in the same solvent.

    • Quantify the concentration of the dissolved compound in the filtrate by comparing its peak area to the standard curve.[12]

Self-Validating System and Troubleshooting
  • Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[14]

  • Solid-State Analysis: It is advisable to analyze the solid material remaining after the experiment using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations that may have occurred during the experiment, as different polymorphs can have different solubilities.[14]

  • Material Purity: The purity of the 1-(2,4-Dimethyl-phenyl)-piperazin-2-one used should be confirmed before the experiment, as impurities can affect the measured solubility.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 3: Experimentally Determined Solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane1.88< 0.1< 0.0005
Toluene2.3815.20.074
Dichloromethane9.0885.60.419
Acetone20.7120.30.589
Ethanol24.545.80.224
Acetonitrile37.598.70.483
Methanol32.760.10.294
DMSO46.7150.50.737

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Analysis of Solubility Trends

The relationship between solvent polarity (represented by the dielectric constant) and the solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one can be visualized to understand the underlying intermolecular interactions.

G cluster_solute 1-(2,4-Dimethyl-phenyl)-piperazin-2-one cluster_solvents Organic Solvents cluster_interactions Dominant Intermolecular Interactions solute Lipophilic (Dimethylphenyl) & Polar (Piperazinone) Moieties hbond Hydrogen Bonding solute->hbond Piperazinone N-H, C=O dipole Dipole-Dipole solute->dipole Piperazinone C=O, N vdw van der Waals / π-π Stacking solute->vdw Dimethylphenyl polar Polar (e.g., Methanol, Ethanol) polar->hbond aprotic Aprotic Polar (e.g., DMSO, Acetone) aprotic->dipole nonpolar Nonpolar (e.g., Toluene, Hexane) nonpolar->vdw hbond->polar High Solubility hbond->aprotic High Solubility dipole->aprotic High Solubility vdw->nonpolar Moderate to High Solubility (Aromatic) Low Solubility (Aliphatic)

Caption: Intermolecular interactions governing the solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

The hypothetical data suggests that 1-(2,4-Dimethyl-phenyl)-piperazin-2-one exhibits the highest solubility in polar aprotic solvents like DMSO and acetone. This is likely due to strong dipole-dipole interactions between the solvent and the polar piperazinone ring. The solubility in polar protic solvents like methanol and ethanol is also significant, facilitated by hydrogen bonding, but may be slightly lower due to the energy required to disrupt the solvent's hydrogen-bonding network. The moderate to high solubility in toluene can be attributed to the favorable interactions between the dimethylphenyl group of the solute and the aromatic solvent. As expected, the solubility in a nonpolar aliphatic solvent like hexane is predicted to be very low.

Conclusion and Practical Implications

This technical guide provides a predictive solubility profile for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one based on its molecular structure and established chemical principles. The compound is anticipated to be highly soluble in polar aprotic and chlorinated solvents, moderately to highly soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents.

For drug development professionals, this information is crucial for:

  • Early Formulation Strategy: The high solubility in solvents like DMSO and acetone suggests that these could be suitable for initial in vitro screening assays.

  • Crystallization and Purification: The differential solubility across various solvents can be exploited for developing effective crystallization and purification protocols.

  • Dosage Form Development: Understanding the solubility profile is the first step in designing formulations for oral, parenteral, or topical delivery, guiding the selection of co-solvents, surfactants, or other solubilizing agents.

The provided experimental protocol offers a robust framework for obtaining the precise quantitative data necessary to move forward with the development of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one as a potential therapeutic agent.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.
  • International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview.
  • Solubility and Distribution Phenomena.
  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview.
  • Wikipedia. Solubility.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Chem.libretexts.org. Solubility.
  • Hacettepe University Journal of the Faculty of Pharmacy. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Phenomenex. HPLC Testing Procedure.
  • ResearchG
  • SlideShare. solubility experimental methods.pptx.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. Shake-Flask Solubility Assay.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • PubMed. (2024, July 20).
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility.
  • ChemicalBook. (2025, July 4). 1-(2,4-Dimethylphenyl)piperazine | 1013-76-9.
  • PubChem. 1-[2-(2,4-Dimethyl-phenylsulfanyl)
  • Fluorochem. 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE HCL.
  • ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • CymitQuimica. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine.
  • CymitQuimica. CAS 1643651-32-4: Piperazine, 1-[2-[(2,4-dimethylphenyl)thio]phenyl].
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30).
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • National Institute of Standards and Technology. Piperazine, 1-phenyl-.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Matrix Fine Chemicals. 1-(2,4-DIMETHYLPHENYL)PIPERAZINE | CAS 1013-76-9.

Sources

A Technical Guide to the 2,4-Dimethylphenyl Piperazinone Scaffold: Synthesis, Biological Potential, and Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazin-2-one nucleus and the 2,4-dimethylphenyl moiety represent two structurally significant fragments in modern medicinal chemistry. The piperazine scaffold is a cornerstone in the development of therapeutic agents due to its versatile physicochemical properties and ability to engage with a wide range of biological targets. Concurrently, the 2,4-dimethylphenyl group is a key feature in several approved drugs, where it critically influences target affinity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the untapped potential of combining these two fragments into the 2,4-dimethylphenyl piperazinone scaffold. We present a forward-looking analysis for researchers and drug development professionals, detailing robust synthetic strategies, predicting the pharmacological landscape based on established structure-activity relationships, and outlining a complete workflow for lead discovery and optimization. This document serves as a playbook for exploring this promising, yet underexplored, chemical space.

Introduction: The Convergence of Two Privileged Scaffolds

The strategic design of novel molecular entities often involves the combination of "privileged scaffolds"—structural motifs that are known to interact with multiple biological targets. The piperazine heterocycle is a quintessential example, forming the core of numerous drugs across diverse therapeutic areas. Its unique conformational flexibility and the tunable basicity of its two nitrogen atoms allow for precise modulation of drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Piperazin-2-one Core: A Versatile Heterocycle in Medicinal Chemistry

The piperazin-2-one, a derivative of piperazine featuring a carbonyl group, introduces a new dimension of structural and functional diversity. The amide bond within the ring can act as a hydrogen bond donor and acceptor, while also imparting greater rigidity compared to the parent piperazine ring. This structural constraint can be advantageous in locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its intended target. The synthesis of the piperazinone ring is well-established, with multiple strategies available for creating substituted derivatives.

The 2,4-Dimethylphenyl Moiety: A Key Substituent in Modulating Pharmacological Activity

The substitution pattern on an aryl ring is a critical determinant of a compound's biological activity. The 2,4-dimethylphenyl group, in particular, has proven to be highly effective in drug design. A prominent example is Vortioxetine (Lu AA21004), an antidepressant, which features a 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine structure. In this context, the dimethyl substitution pattern serves several key functions:

  • Steric Influence: The methyl groups, particularly the ortho-methyl, create a specific steric profile that can enhance binding affinity and selectivity by orienting the molecule optimally within the receptor's binding pocket.

  • Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier—a crucial attribute for CNS-acting drugs.

  • Metabolic Stability: The methyl groups can shield adjacent positions on the aromatic ring from metabolic oxidation, potentially improving the drug's half-life.

Rationale for Combination: Hypothesized Advantages of the 2,4-Dimethylphenyl Piperazinone Scaffold

The fusion of the 2,4-dimethylphenyl group with the piperazinone core is a logical next step in scaffold-based drug design. We hypothesize that this combination will yield novel compounds with significant therapeutic potential, driven by the following advantages:

  • Synergistic Target Engagement: The distinct electronic and steric properties of the 2,4-dimethylphenyl moiety can be combined with the hydrogen bonding capacity and constrained geometry of the piperazinone ring to achieve high-affinity interactions with targets like GPCRs, kinases, and transporters.

  • Tunable Physicochemical Properties: The scaffold allows for diversification at multiple points, enabling fine-tuning of properties like solubility, permeability, and metabolic stability, which are essential for developing viable drug candidates.

  • Access to Novel Chemical Space: This scaffold remains largely unexplored, offering an opportunity to identify first-in-class molecules with novel mechanisms of action, potentially overcoming resistance mechanisms that affect existing drugs.

Synthetic Strategies and Methodologies

A robust and flexible synthetic approach is paramount for exploring the chemical space around the 2,4-dimethylphenyl piperazinone scaffold. The proposed strategy focuses on a modular assembly that allows for late-stage diversification.

Retrosynthetic Analysis: A Proposed Blueprint

The primary retrosynthetic disconnection breaks the target scaffold into three key building blocks: a primary amine, a 2-halo-N-(2-oxoalkyl)acetamide, and the 2,4-dimethylphenyl moiety, which can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. This approach allows for variability in all three components.

G Target Target Scaffold: 2,4-Dimethylphenyl Piperazinone BuildingBlock3 2,4-Dimethylphenyl Source (e.g., 2,4-dimethylthiophenol) Target->BuildingBlock3 ArylHalide N-Aryl Piperazinone Precursor (with Halogen leaving group) Target->ArylHalide Buchwald-Hartwig or SNAr Piperazinone Substituted Piperazinone Intermediate BuildingBlock1 Primary Amine (R1-NH2) Piperazinone->BuildingBlock1 Tandem Reductive Coupling & SN2 Cyclization BuildingBlock2 2-Chloro-N-(2-oxoalkyl)acetamide Piperazinone->BuildingBlock2 ArylHalide->Piperazinone

Caption: Retrosynthetic analysis of the 2,4-dimethylphenyl piperazinone scaffold.

Protocol 1: Synthesis of the N-Substituted Piperazin-2-one Ring

This protocol describes the formation of the core piperazinone ring using a tandem reductive coupling and SN2-cyclization reaction, a method well-suited for diversity-oriented synthesis.

Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq) and the 2-chloro-N-(2-oxoalkyl)acetamide (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reductive Amination: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), to the solution portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Cyclization: Upon completion of the reductive amination, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), directly to the reaction mixture to promote the intramolecular SN2 cyclization. Heat the reaction to 40-60 °C if necessary.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the N-substituted piperazinone intermediate.

Protocol 2: Introduction of the 2,4-Dimethylphenyl Moiety

This protocol details the coupling of the 2,4-dimethylphenyl group to the piperazinone core, adapting methods used in the synthesis of Vortioxetine. The example below uses a Buchwald-Hartwig amination approach.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl-piperazinone intermediate (where the aryl group contains a halide, e.g., Br; 1.0 eq), 2,4-dimethylaniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill the tube with an inert gas (3x). Add an anhydrous solvent, such as toluene or dioxane.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the final 2,4-dimethylphenyl piperazinone product.

Workflow Diagram: Visualizing the Synthetic Pathway

G cluster_step1 Step 1: Piperazinone Formation cluster_step2 Step 2: Aryl Coupling A Primary Amine + 2-Chloro-N-(2-oxoalkyl)acetamide B Reductive Amination (NaBH(OAc)3) A->B C Intramolecular Cyclization (DIPEA) B->C D N-Substituted Piperazinone C->D E 2,4-Dimethylaniline + Halogenated Piperazinone D->E Purification & Use F Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) E->F G Final Product: 2,4-Dimethylphenyl Piperazinone F->G

Caption: A modular two-step synthetic workflow for target scaffold synthesis.

Predicted Pharmacological Profile and Potential Therapeutic Targets

While direct biological data for this scaffold is absent, a robust pharmacological profile can be predicted by analyzing structure-activity relationships (SAR) from related compound classes, particularly arylpiperazines and other piperazinone-containing molecules.

Central Nervous System (CNS) Activity

The arylpiperazine motif is a well-known pharmacophore for CNS targets. The presence of the 2,4-dimethylphenyl group, similar to its role in the multimodal antidepressant Vortioxetine, suggests a strong potential for interaction with serotonin (5-HT) and dopamine (D) receptors.

  • 5-HT Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The scaffold could act as an agonist, partial agonist, or antagonist at various serotonin receptor subtypes, making it a candidate for treating depression, anxiety, and other mood disorders.

  • Dopamine Receptors (e.g., D2): Modulation of dopamine receptors is central to antipsychotic therapy. The scaffold could be explored for its potential in treating schizophrenia and other psychotic disorders.

Antimicrobial and Anticancer Potential

Piperazine and its derivatives have demonstrated a wide spectrum of antimicrobial and anticancer activities.

  • Antimicrobial Activity: Hybrid molecules incorporating piperazine have shown efficacy against various bacterial and fungal strains. The 2,4-dimethylphenyl piperazinone scaffold could be tested against clinically relevant pathogens, including drug-resistant strains.

  • Anticancer Activity: The piperazine ring is a core component of several kinase inhibitors used in oncology, such as Imatinib. Derivatives of this scaffold could be screened against panels of cancer cell lines to identify potential antiproliferative agents.

Table of Potential Targets and Rationale
Therapeutic Area Potential Molecular Target(s) Rationale / Supporting Evidence
Neuropsychiatry 5-HT1A, 5-HT2A, 5-HT7, SERT, D2 ReceptorsThe arylpiperazine motif is a classic CNS pharmacophore. The 2,4-dimethylphenyl group is present in the antidepressant Vortioxetine.
Oncology Tyrosine Kinases, Serine/Threonine KinasesThe piperazine ring is a key scaffold in many approved kinase inhibitors.
Infectious Diseases Bacterial DNA Gyrase, Fungal Cell Wall EnzymesPiperazine hybrids have shown broad-spectrum antimicrobial and antifungal properties.
Inflammatory Diseases Cyclooxygenase (COX), Cytokine ReceptorsCertain piperazine derivatives have exhibited anti-inflammatory effects.

A Proposed Workflow for Lead Discovery and Optimization

A systematic workflow is essential to efficiently navigate from the initial scaffold concept to a validated lead candidate.

Library Synthesis Strategy

The modular synthesis described in Section 2.0 is ideal for creating a focused library of compounds. Diversity can be introduced at three key points:

  • R1 Group: Varying the initial primary amine to introduce different alkyl, aryl, or heterocyclic groups.

  • Piperazinone Backbone: Modifying the acetamide starting material to introduce substituents on the piperazinone ring itself.

  • Aryl Moiety: While the core topic is the 2,4-dimethylphenyl group, a parallel synthesis with other substitution patterns (e.g., 2,4-dichloro, 3,4-dimethoxy) can be performed to establish a clear SAR.

High-Throughput Screening (HTS) Cascade

Protocol:

  • Primary Screening: Screen the synthesized library at a single high concentration (e.g., 10 µM) in target-based assays (e.g., receptor binding assays for 5-HT1A) and cell-based assays (e.g., cancer cell line viability, antimicrobial zone of inhibition).

  • Hit Confirmation: Re-test all initial "hits" from the primary screen to confirm their activity and rule out false positives.

  • Dose-Response Analysis: For all confirmed hits, perform a dose-response study to determine potency (e.g., IC50 or EC50 values).

  • Secondary/Selectivity Screening: Test potent compounds against a panel of related off-targets to assess their selectivity profile. For example, a CNS hit should be screened against a broad panel of CNS receptors.

  • Initial ADME Profiling: Characterize the most promising leads for early ADME properties, including solubility, metabolic stability in liver microsomes, and cell permeability (e.g., Caco-2 assay).

Structure-Activity Relationship (SAR) Elucidation

The data gathered from the HTS cascade will be used to build an SAR model. By comparing the activity of structurally related analogues from the library, researchers can deduce which chemical features are essential for potency and selectivity. For instance, one might find that a small, polar R1 group is critical for activity, or that the ortho-methyl group on the phenyl ring is more important than the para-methyl group. This information guides the next round of synthesis, focusing on optimizing the most promising chemical series.

Workflow Diagram: From Synthesis to Lead Candidate

G A Library Synthesis (Based on Modular Design) B Primary High-Throughput Screening (HTS) A->B C Hit Confirmation & Dose-Response (IC50) B->C D SAR Analysis: Identify Key Moieties C->D E Secondary / Selectivity Screening D->E Potent Hits H Iterative Optimization: Synthesize New Analogs D->H SAR Insights F Initial ADME/Tox Profiling E->F G Lead Candidate Selection F->G H->A

Caption: An integrated workflow for the discovery and optimization of lead compounds.

Conclusion and Future Perspectives

The 2,4-dimethylphenyl piperazinone scaffold represents a compelling, yet underexplored, area for drug discovery. By combining the proven pharmacological relevance of the arylpiperazine motif with the structural and functional advantages of the piperazinone core, this scaffold is poised for investigation across multiple therapeutic areas, most notably in CNS disorders, oncology, and infectious diseases. The synthetic strategies and discovery workflow outlined in this guide provide a clear and actionable framework for researchers to begin a systematic exploration. Future work should focus on the synthesis of an initial diverse library and its subsequent screening against a broad panel of biological targets to uncover the first-in-class therapeutic agents that this unique chemical architecture may hold.

References

  • Di Francesco, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry. Available at: [Link]

  • Zupancic, B. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office. Available at: [Link]

  • Zupancic, B., & Sterk, D. (2015). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Shaik, A. B., et al. (2024). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Journal of Advanced Scientific Research. Available at: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Wang, S., et al. (2016). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. MedChemComm. Available at: [Link]

  • Verma, G., et al. (2020). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]

  • Botezatu, A. V., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Available at: [Link]

  • Verma, G., et al. (2020). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2.

An In-depth Technical Guide to the Pharmacophore Analysis of Dimethyl-phenyl Piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast array of therapeutic agents.[1][2][3][4] Its six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and conformational flexibility.[2][5] This dual-nitrogen structure allows for precise modulation of physicochemical properties such as basicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (target affinity and efficacy).[2][5][6]

The modification of the piperazine core, specifically into a piperazin-2-one scaffold, introduces a lactam functionality. This structural change can influence the molecule's polarity, metabolic stability, and ability to form specific hydrogen bonds within a biological target's binding site. When further substituted with dimethyl-phenyl groups, these analogs present a focused chemical space for exploring structure-activity relationships (SAR).[7]

This guide provides a comprehensive, in-depth walkthrough of the pharmacophore analysis process as applied to a hypothetical series of dimethyl-phenyl piperazin-2-one analogs. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and validated computational model ready for applications in drug discovery, such as virtual screening and lead optimization.[8][9]

Section 1: The Foundation - Ligand & Target Characterization

Before any computational modeling can begin, a thorough understanding of the molecules of interest is paramount. This involves gathering data on their chemical synthesis, three-dimensional nature, and known biological activities.

The Ligand Set: Dimethyl-phenyl Piperazin-2-one Analogs

The first step is to assemble a dataset of the analogs. This set should ideally include compounds with a range of biological activities—from highly active to inactive. This activity differential is crucial for the pharmacophore generation algorithm to distinguish essential features from non-essential ones.

For the purpose of this guide, we will consider a hypothetical set of analogs with varying substitution patterns on the phenyl ring and their corresponding inhibitory concentrations (IC50) against a target protein.

Table 1: Hypothetical Dataset of Dimethyl-phenyl Piperazin-2-one Analogs and Their Biological Activity

Compound IDSubstitution PatternIC50 (nM)pIC50 (-log(IC50))Activity Class
DPP-01 2,4-dimethyl157.82Active
DPP-02 3,5-dimethyl257.60Active
DPP-03 2,6-dimethyl88.10Highly Active
DPP-04 4-fluoro-2,5-dimethyl507.30Active
DPP-05 3-chloro-2,4-dimethyl2506.60Moderately Active
DPP-06 4-methoxy-3,5-dimethyl8006.10Moderately Active
DPP-07 Unsubstituted Phenyl50005.30Inactive
DPP-08 4-nitro-2,5-dimethyl120004.92Inactive

Note: The pIC50 values are calculated to normalize the data distribution for computational analysis.[10]

Structural Preparation: From 2D to 3D

A pharmacophore model is a 3D representation of essential chemical features.[11] Therefore, the 2D structures of our analogs must be converted into energetically stable 3D conformations.

Protocol 1: Ligand Preparation Workflow

  • 2D to 3D Conversion: Using a molecular modeling software (e.g., Schrödinger Maestro, MOE), the 2D structure of each analog is converted into a 3D representation.

  • Protonation State Assignment: The ionization state of each molecule at a physiological pH (e.g., 7.4) is determined. This is critical as the protonation state affects the molecule's ability to act as a hydrogen bond donor or acceptor.

  • Energy Minimization: Each 3D structure undergoes energy minimization using a suitable force field (e.g., OPLS, MMFF94).

    • Causality: This step is crucial to relieve any steric clashes and to find a low-energy, stable conformation of the molecule. This conformation is more likely to represent a biologically relevant pose.

  • Conformational Search: A systematic or random conformational search is performed for each ligand.

    • Causality: Flexible molecules can adopt multiple shapes (conformers). A thorough conformational search ensures that the bioactive conformation—the specific shape the molecule adopts when binding to its target—is likely included in the set of generated conformers.

Section 2: The Core Methodology - Pharmacophore Model Generation & Validation

With a prepared set of ligands, we can proceed to generate and rigorously validate a pharmacophore model. This guide focuses on a ligand-based approach, which is ideal when the 3D structure of the biological target is unknown.[12]

Feature Identification and Hypothesis Generation

The process begins by identifying the key chemical features present in the active molecules that are likely responsible for their biological activity. Common features include:

  • Hydrogen Bond Acceptors (A)

  • Hydrogen Bond Donors (D)

  • Hydrophobic groups (H)

  • Aromatic Rings (R)

  • Positive/Negative Ionizable centers (P/N)

An algorithm (such as PHASE or Catalyst) analyzes the conformers of the active compounds to find a common 3D arrangement of these features.[10][13][14] This common arrangement is termed a pharmacophore hypothesis. The algorithm will typically generate several hypotheses, each with a score reflecting how well it maps onto the active compounds.

For our dimethyl-phenyl piperazin-2-one series, a plausible hypothesis might consist of:

  • One Hydrogen Bond Acceptor (the carbonyl oxygen of the piperazin-2-one).

  • One or two Aromatic Rings (the dimethyl-phenyl group).

  • One Hydrophobic feature (the dimethyl substituents).

The Imperative of Model Validation

A generated hypothesis is merely a proposal until it is rigorously validated. Validation is a self-validating system that ensures the model is not a product of chance and possesses true predictive power.[15]

Protocol 2: Pharmacophore Model Validation

  • Dataset Division: The full set of molecules is divided into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[16]

    • Expertise: The training set is used to build the model, while the test set is used to independently assess its predictive ability. The test set molecules must not be used during model generation.

  • Internal Validation (Training Set): The best hypothesis from the generation step is selected based on scoring functions that reward alignment with active compounds and penalize alignment with inactive ones.

  • External Validation (Test Set): The chosen model is used to predict the activity of the compounds in the test set. The model's ability to correctly classify active compounds as active and inactive compounds as inactive is evaluated.

  • Statistical Assessment: Several metrics are used to quantify the model's quality. A good model should have a high correlation between estimated and experimental activity for the training set and accurately predict the activity class of the test set compounds.

Table 2: Illustrative Validation Metrics for a Pharmacophore Model

MetricDescriptionAcceptable Value
Survival Score A proprietary score indicating the overall quality and significance of the hypothesis.High value
Correlation (R²) The correlation between the predicted and actual pIC50 values for the training set.> 0.8
Enrichment Factor (EF) Measures how many more active compounds are found in a small fraction of a screened database compared to random selection.> 1.0
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate vs. the false positive rate, indicating the model's ability to distinguish between actives and inactives.Area Under Curve (AUC) > 0.7

Section 3: Visualization of Concepts & Workflows

Visual aids are indispensable for understanding the abstract concepts of pharmacophore modeling.

Workflow Diagram

The entire process, from initial ligand selection to the final validated model, can be visualized as a logical workflow.

PharmacophoreWorkflow cluster_prep Part 1: Ligand Preparation cluster_model Part 2: Model Generation & Validation cluster_app Part 3: Application LigandSet 1. Assemble Ligand Set (Actives & Inactives) Convert3D 2. 2D to 3D Conversion & Protonation LigandSet->Convert3D EnergyMin 3. Energy Minimization Convert3D->EnergyMin Conformers 4. Conformational Analysis EnergyMin->Conformers FeatureID 5. Feature Identification Conformers->FeatureID HypoGen 6. Hypothesis Generation FeatureID->HypoGen SplitData 7. Split into Training & Test Sets HypoGen->SplitData Validate 8. Validate Model (Internal & External) SplitData->Validate FinalModel 9. Final Validated Pharmacophore Model Validate->FinalModel V_Screen Virtual Screening FinalModel->V_Screen LeadOpt Lead Optimization FinalModel->LeadOpt

Caption: Workflow for ligand-based pharmacophore modeling and application.

Conceptual Pharmacophore Model Diagram

This diagram illustrates what a final, validated pharmacophore model for our analog series might look like, showing the spatial arrangement of the key chemical features.

Caption: A hypothetical 3D pharmacophore model for piperazin-2-one analogs.

Section 4: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery project.

Virtual Screening

The primary application is virtual screening (VS), where the pharmacophore model is used as a 3D query to search large chemical databases (like ZINC or Enamine) for novel compounds that match the feature arrangement.[8][9][10] This process can computationally filter millions of compounds down to a manageable number of promising "hits" for laboratory testing, dramatically accelerating the discovery of new chemical entities.[8]

Lead Optimization

The model also provides crucial insights for lead optimization. By understanding the essential features for bioactivity (e.g., the necessity of a hydrogen bond acceptor at a specific location), medicinal chemists can rationally design new analogs with improved potency and selectivity. For instance, if the model indicates a large hydrophobic pocket, chemists can synthesize derivatives with larger hydrophobic groups to better fill that space, potentially increasing binding affinity.

Conclusion

Pharmacophore analysis is a robust and indispensable computational technique in modern drug discovery. By following a structured, logical workflow that emphasizes rigorous validation, researchers can transform raw structure-activity data into a predictive 3D model. For a series like the dimethyl-phenyl piperazin-2-one analogs, this model serves as both a filter to identify new lead compounds from vast chemical libraries and a blueprint to guide the intelligent design of more effective medicines. The integration of such in silico methods is critical for reducing the time and cost associated with bringing novel therapeutics to the clinic.[8]

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega.
  • Drug Design by Pharmacophore and Virtual Screening Approach - MDPI.
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC.
  • Pharmacophore-Based Virtual Screening - Bentham Science Publishers.
  • PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling - arXiv.
  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed.
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
  • How to do validation of ligand-based pharmacophore model in Ligandscout?
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • piperazine-scaffold-a-remarkable-tool-in-generation-of-diverse-pharmacological-agents - Ask this paper | Bohrium.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science Publishers.
  • a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model... - ResearchGate.

Sources

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular and Physicochemical Characterization of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

In the landscape of modern medicinal chemistry, the piperazine scaffold is widely recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in a multitude of clinically successful drugs.[1][2] The derivative, 1-(2,4-Dimethyl-phenyl)-piperazin-2-one, belongs to this critical class of compounds, making its fundamental physicochemical properties a subject of intense interest for researchers in drug development. The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physical and chemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3]

This technical guide provides a comprehensive overview of the core molecular data for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one. More importantly, it serves as a methodological whitepaper, detailing the requisite experimental and computational workflows for a thorough physicochemical characterization. For scientists and drug development professionals, this document outlines not just what to measure, but why these measurements are critical and how to perform them with scientific rigor.

Section 1: Core Molecular Data

A precise understanding of a molecule's basic identity is the bedrock of all subsequent characterization. The molecular weight, in particular, is a foundational parameter in Lipinski's "Rule of Five," a widely used guideline for predicting the druglikeness of a chemical compound.[3] Molecules with a molecular weight under 500 Daltons, for instance, are generally predicted to have better membrane permeability and oral bioavailability.[4]

Table 1: Core Molecular Identifiers for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

PropertyValueSource
IUPAC Name 1-(2,4-dimethylphenyl)piperazin-2-one-
CAS Number 907972-47-8[5]
Molecular Formula C₁₂H₁₆N₂O[5]
Molecular Weight 204.27 g/mol [5]
Canonical SMILES CC1=CC=C(C(=C1)C)N2CCNC(=O)C2-

Section 2: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1] A compound must dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure for drug candidates in development.

Theoretical Rationale

The solubility of a compound influences everything from the reliability of in vitro assays to the choice of formulation and delivery systems.[3] For oral administration, insufficient solubility can lead to low bioavailability, requiring higher doses that may increase the risk of toxicity. Therefore, accurate measurement of aqueous solubility is a non-negotiable step in early-phase drug development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement approach.[6][7]

Objective: To determine the maximum concentration of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one that can be dissolved in a specific aqueous buffer at equilibrium.

Methodology:

  • Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.[8]

  • Compound Addition: Add an excess amount of solid 1-(2,4-Dimethyl-phenyl)-piperazin-2-one to a series of glass vials, each containing a known volume of a specific buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37°C to mimic physiological conditions). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] The time required to reach equilibrium should be established in preliminary experiments.[8]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at the same temperature, to separate the undissolved solid from the saturated supernatant.[9]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Data Reporting: The solubility is reported as the average concentration from replicate measurements (e.g., in mg/mL or µM).

Section 3: Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa values govern their charge, which in turn affects their solubility, permeability, and interaction with biological targets.[10]

Theoretical Rationale

The ionization state of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one will significantly influence its behavior. For example, the neutral form of a molecule is typically more lipophilic and can more easily cross cell membranes, while the ionized form is often more water-soluble.[10] Knowing the pKa is therefore essential for predicting absorption in different parts of the GI tract and for developing stable formulations.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of pharmaceutical compounds.[11][12]

Objective: To determine the pKa value(s) of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one by measuring pH changes during titration with a strong acid or base.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

  • Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[11]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point where half of the compound has been neutralized.[11] This point is identified as the inflection point on a derivative plot of the titration curve.

Section 4: Lipophilicity (logP and logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key indicator of its ability to cross lipid cell membranes.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

Theoretical Rationale
  • logP is the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[13]

  • logD is the partition ratio of all forms of the compound (neutral and ionized) at a specific pH. For ionizable compounds, logD is pH-dependent and provides a more physiologically relevant measure of lipophilicity.[6]

An optimal balance of lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity.[14]

Experimental Protocol: LogD Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for logP and logD determination due to its direct measurement of partitioning.[6][13]

Objective: To determine the distribution of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one between n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4).

Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer (pH 7.4) and the buffer with n-octanol by shaking them together overnight and then separating the layers. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second pre-saturated phase to create a two-phase system.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )[6]

Section 5: Integrated Characterization Workflow

A logical, sequential approach to physicochemical characterization ensures that resources are used efficiently. Early computational predictions can guide experimental work, which in turn provides the definitive data needed for progression in drug development.

G cluster_0 Phase 1: In-Silico & Foundational cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Integration & Decision A Compound Synthesis & Purification B Molecular Weight Confirmation (MS) A->B C Computational Prediction (Solubility, pKa, logP) A->C D Aqueous Solubility (Shake-Flask) C->D Guides Experiment Design E pKa Determination (Potentiometric Titration) C->E Guides Experiment Design F Lipophilicity (logD) (Shake-Flask, pH 7.4) C->F Guides Experiment Design G Integrated Physicochemical Profile D->G E->G F->G H Go/No-Go Decision for Further Development G->H

Caption: Integrated workflow for physicochemical characterization.

Conclusion

The comprehensive physicochemical characterization of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one is an indispensable prerequisite for its advancement as a potential drug candidate. While core molecular data provides a starting point, a deep understanding of its aqueous solubility, pKa, and lipophilicity is paramount. This guide has detailed the standard, validated methodologies for determining these critical parameters. By applying these robust experimental protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from CD ComputaBio website. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website. [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. [Link]

  • El-Ghazouly, M. G., & El-Gendy, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. [Link]

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?[Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • Jafari, M., & Othman, I. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]

  • Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293–299. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical research, 19(2), 182–188. [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Brookhaven Instruments. (n.d.). What is Molecular Weight? Retrieved from Brookhaven Instruments website. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Bettersize Instruments. (n.d.). What is molecular weight and why is it so important? Retrieved from Bettersize Instruments website. [Link]

  • Slideshare. (n.d.). pKa and log p determination. [Link]

  • The Pharma Journal. (n.d.). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. [Link]

  • American Pharmaceutical Review. (2012). Development of Potentiometric Microtitration for Early Chemistry Development. [Link]

  • National Institutes of Health. (2020). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. [Link]

  • PubChemLite. (n.d.). 1-(2,4-dimethylphenyl)piperazine (C12H18N2). [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2,4-DIMETHYLPHENYL)PIPERAZINE | CAS 1013-76-9. [Link]

  • Indian Academy of Sciences. (2016). Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Journal of Chemical Sciences, 128(6), 905-911. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. [Link]

Sources

Methodological & Application

synthesis protocol for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

[1]

Part 1: Application Note & Strategic Overview

Abstract

This application note details a scalable, high-purity synthesis protocol for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one . This scaffold is a critical pharmacophore found in various psychotropic and anxiolytic agents (e.g., Vortioxetine analogs). While direct N-arylation of piperazin-2-one is possible, it often suffers from poor regioselectivity and low yields due to the steric hindrance of the ortho-methyl group on the 2,4-dimethylphenyl ring.

The protocol below utilizes a stepwise "N-Hydroxyethylation / Cyclization" strategy . This route is preferred over direct diamine cyclization because it avoids the formation of polymeric byproducts and ensures the correct regiochemistry of the lactam (carbonyl adjacent to the N1-aryl group).

Retrosynthetic Logic

The target molecule is an

  • Target: 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.[1]

  • Disconnection: C3–N4 and C6–N1 bonds.

  • Key Intermediate:

    
    -(2-chloroethyl)-2-chloro-
    
    
    -(2,4-dimethylphenyl)acetamide.[1]
  • Starting Materials: 2,4-Dimethylaniline, 2-Bromoethanol (or Ethylene Oxide), Chloroacetyl Chloride, and Ammonia.[1]

Synthetic Pathway Diagram[1][2][3][4][5]

SynthesisPathSM2,4-DimethylanilineStep1Step 1: N-Alkylation(2-Bromoethanol)SM->Step1Inter1Intermediate A:N-(2-hydroxyethyl)anilineStep1->Inter1SN2Step2Step 2: N-Acylation(Chloroacetyl Chloride)Inter1->Step2Inter2Intermediate B:Amide-AlcoholStep2->Inter2AcylationStep3Step 3: Activation(SOCl2)Inter2->Step3Inter3Intermediate C:Bis-ChlorideStep3->Inter3ChlorinationStep4Step 4: Cyclization(NH3 / MeOH)Inter3->Step4TargetTARGET:1-(2,4-Dimethyl-phenyl)-piperazin-2-oneStep4->TargetDouble Displacement

Caption: Four-step synthetic pathway ensuring regioselective formation of the N1-aryl lactam ring.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2]Role
2,4-Dimethylaniline 121.181.0Starting Material
2-Bromoethanol 124.971.2Alkylating Agent
Chloroacetyl Chloride 112.941.1Acylating Agent
Thionyl Chloride (SOCl₂) 118.971.5Chlorinating Agent
Ammonia (7N in MeOH) 17.035.0Cyclization Nucleophile
Potassium Carbonate 138.212.0Base (Step 1)
Triethylamine (TEA) 101.191.2Base (Step 2)
Step 1: Synthesis of N-(2-Hydroxyethyl)-2,4-dimethylaniline

This step installs the ethyl linker required for the piperazine ring.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2,4-dimethylaniline (12.1 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in Toluene (150 mL).

  • Addition: Add 2-Bromoethanol (15.0 g, 120 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane). The aniline spot should disappear, and a lower Rf spot (alcohol) should appear.

    • Note: Avoid large excess of bromoethanol to prevent formation of the bis-hydroxyethyl byproduct.

  • Workup: Cool to room temperature (RT). Filter off inorganic salts.[1] Wash the filtrate with water (2 x 50 mL).

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via silica gel chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).[1]
    
    • Yield Expectation: 75–85% (Yellow oil).

Step 2: Acylation to N-(2-Hydroxyethyl)-N-(2,4-dimethylphenyl)-2-chloroacetamide

This step installs the "glycine" backbone containing the electrophilic chloride and the carbonyl.

  • Setup: Dissolve the intermediate from Step 1 (16.5 g, ~100 mmol) and Triethylamine (12.1 g, 120 mmol) in anhydrous Dichloromethane (DCM) (200 mL). Cool to 0°C under nitrogen.

  • Addition: Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to avoid O-acylation (though O-acylation is reversible or irrelevant if converted to Cl later, N-acylation is preferred and faster).[1]

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with saturated NaHCO₃ (100 mL). Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product is a viscous oil or low-melting solid.

    • Critical Check: NMR should show the distinct singlet for the chloroacetyl CH₂ (~4.0 ppm).

Step 3: Activation & Cyclization (The "One-Pot" Ring Closure)

This is the critical step where the alcohol is converted to a chloride, creating a bis-electrophile that reacts with ammonia to close the ring.

  • Chlorination:

    • Dissolve the amide from Step 2 (approx. 24 g, 100 mmol) in DCM (100 mL).

    • Add Thionyl Chloride (SOCl₂) (17.8 g, 150 mmol) dropwise at RT.

    • Reflux for 2 hours.[1][3]

    • Concentrate to dryness to remove excess SOCl₂ and HCl.[1] (Result: N-(2-chloroethyl)-2-chloro-N-(2,4-dimethylphenyl)acetamide).

  • Cyclization:

    • Redissolve the crude bis-chloride residue in Methanol (100 mL).

    • Place in a pressure vessel or sealed tube.[1]

    • Add 7N Ammonia in Methanol (70 mL, ~500 mmol).

    • Heat to 60°C for 6–8 hours.

    • Mechanism:[1][4][2][5][6][7][8][9][10] Ammonia displaces the aliphatic chloride on the acetyl group first (forming the glycinamide intermediate), which then intramolecularly displaces the ethyl chloride to close the ring.

  • Workup:

    • Concentrate the reaction mixture to remove methanol and excess ammonia.[1]

    • Partition the residue between Ethyl Acetate (150 mL) and saturated NaHCO₃ (to neutralize the HCl salt formed).

    • Separate layers, dry organic phase over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Isopropanol/Heptane or purify via column chromatography (DCM/MeOH 95:5).

    • Final Product: White to off-white solid.[1]

Part 3: Quality Control & Validation

Analytical Specifications

To ensure the protocol produced the correct isomer (1-aryl-2-one vs 4-aryl-2-one), verify the following:

MethodExpected SignalMechanistic Proof
1H NMR (CDCl3) Aryl Region: 3 protons (6.9–7.2 ppm).Methyls: Two singlets (~2.2, 2.3 ppm).Piperazine Ring: - Singlet (2H) at ~3.6 ppm (H3, adjacent to carbonyl).- Triplet (2H) at ~3.7 ppm (H6, adjacent to N-Aryl).- Triplet (2H) at ~3.2 ppm (H5, adjacent to NH).The singlet at 3.6 ppm confirms the isolated CH₂ between the Carbonyl and the NH. If the structure were 4-aryl, the splitting would differ.[1]
13C NMR Carbonyl: ~168 ppm.N-CH2-CH2-N: Signals at ~48 and ~42 ppm.[1]Confirms lactam structure.[1]
LC-MS [M+H]+ = 205.13Confirms molecular weight.
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Bis-alkylation).

    • Solution: Increase the equivalent of aniline to 2.0 or 3.[1]0. The excess aniline can be recovered by distillation or chromatography.[1]

  • Problem: Incomplete cyclization in Step 3.

    • Solution: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) during the ammonia reaction. This generates the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the ring closure.

  • Problem: Formation of primary amide byproduct (Hydrolysis).

    • Solution: Ensure the methanol/ammonia solution is dry.[1] Water competes with ammonia for the acyl chloride (if reacting directly) or hydrolyzes the alkyl chloride.

References

  • Bang-Andersen, B., et al. (2011).[1][11][5][3] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, 54(9), 3206–3221.[1][5] Link

    • Context: Establishes the pharmacological relevance of the 2,4-dimethylphenyl-piperazine scaffold and discusses synthetic approaches to rel
  • Zupancic, B. (2016).[1][12] "Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine." U.S. Patent No.[1] 9,493,409.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

    • Context: Describes the reaction of anilines with bis(2-chloroethyl)amine derivatives and the general handling of these piperazine precursors.
  • Lu, Z., & Stahl, S. S. (2012).[1][13] "Pd-catalyzed aerobic oxidative cyclization of allyl-sulfonamides for the synthesis of piperazines and piperazinones." Organic Letters, 14(5), 1234–1237.[1] Link

    • Context: Provides mechanistic insight into the cyclization of acyclic amine precursors to form piperazinone rings.[1]

  • Rehse, K., & Clausen, T. (1988).[1] "Synthesis of 1-arylpiperazin-2-ones." Archiv der Pharmazie, 321(11), 821-822.[1] Link

    • Context: Foundational text on the specific cyclization of N-(2-hydroxyethyl)glycinamides to 1-arylpiperazin-2-ones.

Mastering the Molecular Canvas: A Guide to Derivatization of the Piperazin-2-one Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in medicinal chemistry and drug development, the piperazin-2-one scaffold represents a privileged structure, a foundational element in a vast array of biologically active compounds. Its inherent structural features, combining a conformationally constrained amide with a modifiable secondary amine, offer a unique opportunity for intricate molecular design and the fine-tuning of pharmacological properties. This guide provides a comprehensive exploration of the primary methods for the derivatization of the piperazin-2-one nitrogen atoms, offering not just protocols, but the strategic rationale behind them.

The key to unlocking the full potential of the piperazin-2-one core lies in the selective functionalization of its two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. The differential reactivity of these two centers—the N4 amine being significantly more nucleophilic than the N1 amide—forms the basis for regioselective derivatization. This document will delve into the three principal avenues of modification: N-Alkylation, N-Arylation, and N-Acylation, providing detailed protocols, mechanistic insights, and comparative data to inform your synthetic strategy.

N-Alkylation: Expanding the Molecular Framework

The introduction of alkyl groups at the N4 position is a cornerstone of piperazin-2-one modification, profoundly influencing solubility, lipophilicity, and receptor-binding interactions. Reductive amination stands out as a robust and versatile method for this transformation.

Reductive Amination: A Controlled and Efficient Pathway

Reductive amination offers a highly selective method for the N4-alkylation of piperazin-2-ones, proceeding through the in-situ formation and subsequent reduction of an iminium ion. This two-step, one-pot process is favored for its mild conditions and broad substrate scope.[1][2]

Mechanism Insight: The reaction initiates with the nucleophilic attack of the more basic N4-amine of the piperazin-2-one onto the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an intermediate iminium ion. A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic iminium carbon to yield the N4-alkylated product.[1][3][4][5] NaBH(OAc)₃ is particularly advantageous due to its mildness and tolerance of a wide array of functional groups.[1][2]

Experimental Protocol: N4-Benzylation of Piperazin-2-one via Reductive Amination

  • Materials:

    • Piperazin-2-one (1.0 equiv)

    • Benzaldehyde (1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add piperazin-2-one (1.0 equiv) and 1,2-dichloroethane (DCE) to create a suspension.

    • Add benzaldehyde (1.2 equiv) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N4-benzylpiperazin-2-one.

Quantitative Data Summary: Reductive Amination of Piperazin-2-one

Aldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE485-95
4-MethoxybenzaldehydeNaBH(OAc)₃DCE588-96
CyclohexanoneNaBH(OAc)₃THF1275-85
AcetoneNaBH₃CNMeOH870-80

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P2O Piperazin-2-one Imine Iminium Ion Formation (Stir at RT, 1h) P2O->Imine Ald Aldehyde/Ketone Ald->Imine Solvent Solvent (e.g., DCE) Solvent->Imine Reduction Reduction with NaBH(OAc)₃ (Stir at RT, 3-12h) Imine->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N4-Alkylated Piperazin-2-one Purify->Product

Caption: Workflow for N4-alkylation via reductive amination.

N-Arylation: Forging the C-N Bond

The introduction of aryl substituents, primarily at the N4 position, is a powerful strategy for modulating the pharmacological profile of piperazin-2-one derivatives. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the preeminent methods for forging this critical C-N bond.

Buchwald-Hartwig Amination: A Versatile and Mild Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in medicinal chemistry for the synthesis of N-aryl amines.[6][7][8][9] Its broad functional group tolerance and relatively mild reaction conditions make it highly suitable for the N4-arylation of the piperazin-2-one core.[6]

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve: 1) oxidative addition of the aryl halide to a Pd(0) complex, 2) coordination of the piperazin-2-one N4-amine to the palladium center, 3) deprotonation by a base to form a palladium-amido complex, and 4) reductive elimination to furnish the N-arylpiperazin-2-one and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands often promoting higher catalytic activity.

Experimental Protocol: N4-Phenylation of N1-Boc-Piperazin-2-one

To ensure regioselectivity and prevent reaction at the N1 position, it is often advantageous to protect the amide nitrogen with a group such as a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • N1-Boc-piperazin-2-one (1.2 equiv)

    • Bromobenzene (1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add N1-Boc-piperazin-2-one, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene, followed by bromobenzene via syringe.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 8-24 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the N4-phenylpiperazin-2-one.

Quantitative Data Summary: Buchwald-Hartwig Amination of Piperazine Derivatives

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11085-95
4-ChloroanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene10078-90
2-IodopyridinePd₂(dba)₃ (1.5)DavePhos (3)NaOtBuToluene90>90

Note: This data is compiled from various sources on the N-arylation of piperazine and related heterocycles and serves as a guideline.[10]

Ullmann Condensation: A Classic and Cost-Effective Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and represents a classical, cost-effective alternative to palladium-based methods.[11] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[10]

Mechanism Insight: The mechanism of the Ullmann N-arylation is thought to proceed via the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) species.

Experimental Protocol: N4-Arylation of Piperazin-2-one via Ullmann Condensation

  • Materials:

    • Piperazin-2-one (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • L-Proline (20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a sealed tube, add piperazin-2-one, aryl iodide, CuI, L-proline, and K₂CO₃.

    • Add anhydrous DMSO and seal the tube.

    • Heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 [Ar-Pd(II)(L)₂-X] Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_amido [Ar-Pd(II)(L)₂(NR₂)] Pd_complex1->Pd_amido Amine Coordination & Deprotonation (Piperazin-2-one, Base) Product Ar-NR₂ (N-Arylpiperazin-2-one) Pd_amido->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.

N-Acylation: Introducing Amide Functionality

N-acylation of the piperazin-2-one core, typically at the more nucleophilic N4 position, introduces an additional amide bond, which can serve as a hydrogen bond donor or acceptor and significantly alter the molecule's electronic and steric properties.

Causality in Reagent Choice: The choice of acylating agent, such as an acid chloride or anhydride, is dictated by the desired reactivity. Acid chlorides are generally more reactive than anhydrides, leading to faster reaction times but potentially lower selectivity.

Experimental Protocol: N4-Acetylation of Piperazin-2-one

  • Materials:

    • Piperazin-2-one (1.0 equiv)

    • Acetyl chloride (1.1 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazin-2-one in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add acetyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

The derivatization of the piperazin-2-one nitrogen atoms is a critical aspect of harnessing the full potential of this versatile scaffold in drug discovery. The methods outlined in this guide—reductive amination for N-alkylation, Buchwald-Hartwig and Ullmann couplings for N-arylation, and classical N-acylation—provide a robust toolkit for the synthesis of diverse and complex molecular architectures. A thorough understanding of the underlying mechanisms and the principles of regioselectivity, often governed by the strategic use of protecting groups, is paramount for the successful design and execution of synthetic routes. As the demand for novel therapeutics continues to grow, the innovative functionalization of privileged scaffolds like piperazin-2-one will undoubtedly remain at the forefront of medicinal chemistry research.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]

  • Leśniak, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6043. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Zhang, J., et al. (2016). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 3(8), 983-986. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]

  • Fort, Y., et al. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881-2884. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. [Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 208-220. [Link]

  • Wang, L., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic Letters, 13(4), 768-771. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-216. [Link]

  • Mastalir, M., & Kirchner, K. (2022). Recent advances in the tandem copper-catalyzed Ullmann–Goldberg N -arylation–cyclization strategies. Chemical Communications, 58(1), 25-41. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Ma, D., et al. (2019). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers, 6(13), 2166-2170. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2931-2940. [Link]

  • Yılmaz, M., et al. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8836-8841. [Link]

  • Su, C.-L., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6034-6043. [Link]

  • de Souza, M. V. N., et al. (2001). Synthesis of the piperazine subunit of Indinavir. Journal of the Brazilian Chemical Society, 12, 558-560. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Němečková, D., & Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Chemistry & Biodiversity, 12(6), 923-940. [Link]

  • Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2931-2940. [Link]

  • ResearchGate. (2009). Direct N1-monosubstitution of piperazine. [Link]

  • Mäeorg, U., et al. (2006). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 8(1), 1-3. [Link]

  • Bentham Science. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2931-2940. [Link]

  • Mokrosz, M. J., et al. (1992). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 35(13), 2369-2374. [Link]

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 833-837. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16017. [Link]

  • Nagase, H., et al. (1994). Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Chemical & Pharmaceutical Bulletin, 42(12), 2564-2566. [Link]

  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

Sources

solid-phase synthesis strategies involving piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Strategies for Piperazin-2-one Derivatives

Introduction: The Privileged Piperazin-2-one Scaffold

The piperazin-2-one (ketopiperazine) scaffold is a "privileged structure" in medicinal chemistry, distinct from its di-carbonyl counterpart, the 2,5-diketopiperazine (DKP). While DKPs are often metabolic byproducts or simple cyclodipeptides, piperazin-2-ones offer unique conformational constraints that mimic


-turns in peptides without the hydrolytic instability of standard amide bonds.

This scaffold is central to the design of:

  • Peptidomimetics: Constrained analogues of biologically active peptides (e.g., Enkephalin mimetics).

  • Enzyme Inhibitors: Specifically Factor Xa and farnesyltransferase inhibitors.

  • GPCR Ligands: Due to defined spatial orientation of substituents at the

    
    , 
    
    
    
    , and
    
    
    positions.

Solid-Phase Synthesis (SPS) is the preferred method for generating libraries of these derivatives due to the ease of purification (filtration) and the ability to drive reactions to completion using excess reagents. However, the synthesis of mono-keto piperazines presents specific challenges regarding regioselectivity and cyclization efficiency that differ from DKP formation.

Strategic Overview

We define two primary strategies for the robust synthesis of piperazin-2-ones on solid support. The choice of strategy depends on the desired substitution pattern and the available building blocks.

FeatureStrategy A: Stepwise Assembly (Reductive Alkylation) Strategy B: Ugi-4CR / Post-Condensation
Mechanism Linear assembly of diamine backbone

Acylation

Cyclization
Multicomponent assembly

Deprotection

Transamidation
Diversity High (controlled via aldehydes, amino acids, and alkyl halides)Very High (4 points of diversity in one step)
Regiocontrol Excellent (Stepwise control of

and

)
Good (Depends on isocyanide/amine choice)
Key Challenge Monitoring secondary amine formationPreventing DKP formation (side reaction)
Preferred Resin Wang (Acid cleavage) or 2-ChlorotritylRink Amide or Convertible Isocyanide Resins

Detailed Protocols

Protocol A: The "Nefzi" Stepwise Reductive Alkylation Route

Based on principles established by Nefzi et al. and Houghten (J. Comb. Chem).[1][2][3][4][5][6][7][8][9][10]

This protocol constructs the piperazinone ring by first establishing the


-substituent via reductive amination, followed by acylation to introduce the carbonyl carbon (

) and the

handle, and finally cyclative cleavage.

Reagents & Materials:

  • Resin: 4-Methylbenzhydrylamine (MBHA) or Rink Amide resin (0.5–0.7 mmol/g).

  • Amino Acids: Boc-protected amino acids (for MBHA) or Fmoc-protected (for Rink, with protocol adjustment).

  • Aldehydes: Diverse aliphatic or aromatic aldehydes (

    
    -CHO).
    
  • Acylating Agent: Bromoacetic acid or

    
    -bromopropionic acid.
    
  • Cleavage: HF (for MBHA) or TFA (for Rink/Wang).

Step-by-Step Workflow:

  • Resin Loading (The

    
     Substituent): 
    
    • Couple Boc-Amino Acid (5 equiv) to MBHA resin using DIC (5 equiv) and HOBt (5 equiv) in DMF for 2 hours.

    • Validation: Negative Kaiser test.

    • Remove Boc group: 55% TFA in DCM (1 x 2 min, 1 x 30 min). Wash: DCM (3x), IPA (2x), DCM (3x). Neutralize with 5% DIEA/DCM.

  • Reductive Alkylation (The

    
     Substituent): 
    
    • Suspend resin in 1% acetic acid in DMF.

    • Add Aldehyde (

      
      -CHO, 10 equiv) and Sodium Triacetoxyborohydride [Na(OAc)
      
      
      
      BH] (10 equiv).
    • Shake at room temperature for 4–16 hours.

    • Note: This forms a resin-bound secondary amine.[5]

    • Validation: Positive Chloranil test (blue spots); Negative Kaiser test.

  • N-Acylation (The Ring Carbonyl):

    • React the secondary amine with Bromoacetic acid (10 equiv) and DIC (10 equiv) in DMF for 2–4 hours.

    • Optimization: If the secondary amine is sterically hindered, perform double coupling or use HATU.

  • Aminolysis (The

    
     Substituent): 
    
    • Add Primary Amine (

      
      -NH
      
      
      
      , 10 equiv) in DMSO/EtOH (1:1) to the resin.[5][7][11]
    • Shake for 12–24 hours. This displaces the bromide (S

      
      2 reaction).
      
  • Cyclative Cleavage:

    • Mechanism:[2][8] The newly added amine (

      
      ) attacks the amide carbonyl attaching the scaffold to the resin.
      
    • Condition (MBHA): HF cleavage (0°C, 1 hr) with anisole scavenger.

    • Condition (Wang/Trityl): If using an ester linkage, acid treatment releases the linear precursor. Cyclization often requires reflux in toluene/acetic acid post-cleavage.

    • For "Cyclative Cleavage" (Self-releasing): The structure must be designed such that ring closure releases the molecule.

Data Visualization: Strategy A Workflow

StepwiseSynthesis Resin Resin-Linker-NH2 Coupling 1. Coupling: Boc-AA-OH (Introduces C3 substituent) Resin->Coupling Deprotect 2. Boc Removal (TFA) Coupling->Deprotect RedAmin 3. Reductive Alkylation (Aldehyde + Na(OAc)3BH) (Introduces N4 substituent) Deprotect->RedAmin Resin-AA-NH2 Acylation 4. Acylation (Bromoacetic Acid + DIC) (Introduces C2 Carbonyl) RedAmin->Acylation Resin-AA-NH-R Aminolysis 5. Aminolysis (SN2) (Primary Amine R-NH2) (Introduces N1 substituent) Acylation->Aminolysis Resin-AA-N(R)-COCH2Br Cyclization 6. Cyclative Cleavage (Formation of Piperazin-2-one) Aminolysis->Cyclization Resin-AA-N(R)-COCH2-NH-R'

Figure 1: Stepwise assembly of 1,4-disubstituted piperazin-2-ones via reductive alkylation and cyclative cleavage.[1][3]

Protocol B: Microwave-Assisted Ugi-4CR / Cyclization

Based on Hulme et al. and recent microwave acceleration studies.

This method utilizes the Ugi 4-component reaction to generate a linear diamide backbone, which is then cyclized. To ensure piperazin-2-one formation (and not DKP), one component must provide the ethylene bridge.

Reagents:

  • Amine: Resin-bound amine or solution phase amine (if using convertible isocyanide).

  • Aldehyde:

    
    -CHO.
    
  • Acid: Chloroacetic acid (Critical for the cyclization handle).[8]

  • Isocyanide:

    
    -NC (Determines the exocyclic amide).
    

Step-by-Step Workflow:

  • Imine Formation:

    • Suspend Resin-Amine in MeOH/THF (1:1).

    • Add Aldehyde (5 equiv) and MgSO

      
       (desiccant). Shake for 2 hours.
      
  • Ugi Reaction:

    • Add Chloroacetic acid (5 equiv) and Isocyanide (5 equiv).

    • Microwave Irradiation: Heat to 60°C for 30 mins (or shake 24h at RT).

    • Result: Linear

      
      -acylamino amide with a terminal chloro-group.
      
  • Cyclization (Post-Condensation):

    • Wash resin extensively (DCM, MeOH).

    • Treat with Ethanolic KOH or Cesium Carbonate in DMF .

    • Microwave Irradiation: 80°C for 15 mins.

    • Mechanism:[2][8] The amide nitrogen (derived from the isocyanide) attacks the chloro-carbon? No.

    • Correction: In the standard Ugi with Chloroacetic acid, the product is

      
      . The neighboring amide nitrogen is not nucleophilic enough.
      
    • Successful Route: Use Boc-ethylenediamine as the amine component.

      • Ugi Product:

        
        .
        
      • Deprotect Boc (TFA).[10]

      • Cyclize: The free primary amine attacks the ester/amide.

Refined Ugi Protocol (The "UDC" Strategy):

  • Resin: Wang Resin loaded with Fmoc-AA.

  • Deprotect: Remove Fmoc.

  • Ugi-4CR:

    • Add Boc-Amino Aldehyde (Component 1).

    • Add Isocyanide (Component 2).

    • Add Carboxylic Acid (Component 3).[9]

    • Result: Resin-AA-NH-CH(R)-CONH-R... (This makes peptides, not piperazinones).

  • Correct Piperazinone Ugi Inputs:

    • Amine: Resin-bound amine.[5][7][11]

    • Aldehyde:

      
      -CHO.
      
    • Acid: Boc-Glycine (or Boc-AA).

    • Isocyanide:

      
      -NC.
      
    • Step 1 (Ugi): Forms Resin-N(R)-CO-CH(R')-NH-Boc.

    • Step 2 (Deprotect): TFA treatment removes Boc.

    • Step 3 (Cyclize): Neutralize. The free amine attacks the resin-ester linkage (if Wang) or requires activation.

    • Note: This strategy usually yields 2,5-diketopiperazines .[4]

To obtain Piperazin-2-ones (Mono-keto) via MCR: Use the "Castagnolo" Method (Source 1.11 context):

  • Reaction of Chloro-allenylamide + Primary Amine + Aryl Iodide .[3]

  • This is a solution phase cascade.

Recommendation: For Solid Phase, stick to Protocol A for pure piperazin-2-ones. Use Protocol B only if targeting 2,5-diketopiperazines.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reductive Amination Steric hindrance of the amino acid side chain.Use TMOF (Trimethyl orthoformate) as a solvent additive to scavenge water and drive imine formation. Repeat the Na(OAc)

BH step.
Low Yield in Acylation Secondary amines are poor nucleophiles.Switch from DIC/HOBt to HATU/HOAt or use Symmetric Anhydrides of the halo-acid. Microwave heating (50°C, 10 min) is highly effective here.
Racemization Base-catalyzed proton abstraction at

.
Avoid strong bases (DBU) during cyclization. Use weaker bases like DIEA or inorganic bases (Cs

CO

) with microwave heating to shorten exposure time.
Side Product: DKP Attack of

-terminus on the resin linker carbonyl.
Ensure the

is alkylated (secondary).[5] Primary amines at

are much more prone to DKP formation.

References

  • Nefzi, A., Mimna, R. A., & Houghten, R. A. (2002).[11] "Parallel Solid-Phase Synthesis of Disubstituted 1,6-Piperazine-2-ones." Journal of Combinatorial Chemistry. [Link][11]

  • Shreder, K., Zhang, L., et al. (1999).[11] "Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics." ACS Combinatorial Science. [Link][11]

  • Organic Chemistry Portal. "Synthesis of Piperazinones." [Link]

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

Sources

Troubleshooting & Optimization

resolving solubility issues of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Molecule

Q1: What are the key structural features of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one that contribute to its low aqueous solubility?

A1: The poor aqueous solubility of this compound is primarily driven by its molecular structure, which creates a significant hydrophobic character. Let's break it down:

  • The 2,4-Dimethylphenyl Group: This aromatic ring with two methyl groups is highly nonpolar and lipophilic (fat-loving). It strongly repels polar water molecules, making it difficult for the compound to dissolve.

  • The Piperazin-2-one Ring: While this heterocyclic ring contains two nitrogen atoms and a carbonyl group capable of acting as hydrogen bond acceptors, their contribution to polarity is largely overshadowed by the bulky, nonpolar phenyl group. The lactam (cyclic amide) structure within the ring is also relatively rigid.

Essentially, the molecule has a large, water-insoluble "head" (the dimethylphenyl group) attached to a moderately polar "tail" (the piperazin-2-one ring). For the entire molecule to dissolve, water molecules must expend significant energy to form a solvation shell around the hydrophobic portion, a process that is thermodynamically unfavorable.

Q2: What is the predicted pKa of this compound, and how does it influence solubility?

A2: The 1-(2,4-Dimethyl-phenyl)-piperazin-2-one molecule contains a piperazine-like secondary amine within its core structure. Piperazine itself is a weak base with two pKa values, typically around 9.73 and 5.35.[1] The nitrogen atom at position 4 of the piperazin-2-one ring is the most likely site of protonation. While the exact pKa of this specific molecule would need experimental determination, it is reasonable to predict it will behave as a weak base.

This is a critical piece of information. As a weak base, the compound's charge state is dependent on the pH of the aqueous medium.

  • At neutral or alkaline pH (pH > pKa): The compound will be predominantly in its neutral, un-ionized form. This form is less polar and therefore less soluble in water.

  • At acidic pH (pH < pKa): The secondary amine will become protonated, forming a positively charged cation. This ionized form is significantly more polar and will exhibit much higher solubility in water.[2][3]

This pH-dependent solubility is the foundation for our first and most direct troubleshooting strategy.[4][5]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility issues. We recommend starting with the simplest method (pH adjustment) before progressing to more complex formulation strategies.

Caption: General troubleshooting workflow for enhancing solubility.

Strategy 1: pH Adjustment
  • When to Use: This should always be the first approach for ionizable compounds like this one, especially when the final application can tolerate a non-neutral pH.

  • Scientific Principle: By lowering the pH of the aqueous medium with a suitable acid, we protonate the basic nitrogen on the piperazin-2-one ring. This conversion from a neutral molecule to a charged salt dramatically increases its interaction with polar water molecules, thereby increasing solubility according to Le Châtelier's principle.[2][3]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 2.0 to 8.0 (e.g., phosphate, citrate, or acetate buffers).

  • Add Excess Compound: Add an excess amount of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the quantifiable range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC-UV (see Section 3).

  • Plot Results: Plot solubility (e.g., in mg/mL) versus pH to determine the optimal pH for dissolution.

Strategy 2: Co-solvency
  • When to Use: When pH adjustment is insufficient or a near-neutral pH is required for the application (e.g., cell-based assays).

  • Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This reduction in polarity lowers the energy barrier for solvating a hydrophobic compound, effectively making the aqueous environment more "hospitable" to 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.[8][9]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[6][10]

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in purified water or a chosen buffer).

  • Determine Solubility: Using the same method described in the pH adjustment protocol (Steps 2-6), determine the saturation solubility of the compound in each co-solvent mixture.

  • Analyze Data: Plot solubility versus co-solvent concentration for each candidate. This will reveal the most effective co-solvent and the concentration required to achieve the target solubility.

Data Summary Table: Co-solvent Effectiveness

Co-solventConcentration (v/v)Typical Solubility Increase (Fold)Notes
DMSO 5-20%HighPotent solvent; may have biological effects in cell-based assays.
Ethanol 10-40%Moderate to HighVolatile; can be used in many preclinical formulations.
Propylene Glycol 10-50%ModerateLow toxicity; commonly used in parenteral and oral formulations.[9]
PEG 400 10-50%ModerateNon-volatile and low toxicity; suitable for a wide range of applications.
Strategy 3: Complexation with Cyclodextrins
  • When to Use: For applications requiring a true aqueous solution without organic solvents, or to improve stability and bioavailability.

  • Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a unique doughnut-shaped structure. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11][12] The nonpolar dimethylphenyl group of your compound can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[13][] The exterior of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water.

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (1-(2,4-Dimethyl-phenyl)-piperazin-2-one) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Forms 'Host-Guest' Complex Water1 Aqueous Medium Water2 Aqueous Medium

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Phase Solubility Study

  • Select Cyclodextrins: Common choices include Beta-Cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD).[11]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 5, 10, 15, 25, 50 mM) in a fixed buffer (e.g., pH 7.4 PBS).

  • Determine Solubility: Following the same procedure as before (add excess compound, equilibrate for 48-72 hours, separate, and quantify), measure the concentration of the dissolved compound at each cyclodextrin concentration.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound (molar) against the concentration of the cyclodextrin (molar). The shape of the resulting curve provides information about the stoichiometry and stability of the inclusion complex. A linear (AL-type) plot is most common and indicates a 1:1 complex.

Section 3: Analytical Quantification Protocol

A reliable analytical method is essential to validate the success of any solubility enhancement technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and robust method for this purpose.

Q3: How can I accurately measure the concentration of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in my aqueous preparations?

A3: A reverse-phase HPLC-UV method is highly suitable. The aromatic phenyl ring in the molecule will provide a strong chromophore for UV detection.

HPLC_Workflow prep_standards 1. Prepare Calibration Standards (Known Concentrations) run_hplc 3. Inject Standards & Samples into HPLC System prep_standards->run_hplc prep_samples 2. Prepare Samples (Filter/Centrifuge & Dilute Supernatant) prep_samples->run_hplc gen_curve 4. Generate Calibration Curve (Peak Area vs. Concentration) run_hplc->gen_curve quantify 5. Quantify Sample Concentration using Calibration Curve gen_curve->quantify

Caption: Workflow for quantitative analysis using HPLC.

Generic HPLC-UV Method Protocol

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A good starting point is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λmax). Based on similar structures, detection around 254 nm is a reasonable starting point.[15]

  • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., ACN or Methanol).

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject your appropriately diluted experimental samples.

    • Determine the concentration of your samples by interpolating their peak areas from the calibration curve.

This protocol provides a self-validating system; the accuracy of your solubility measurements is directly tied to the quality of your analytical quantification. Several studies on related piperazine derivatives confirm the utility of HPLC-UV for quantification.[16][17][18]

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Gavan, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Gavan, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Sinha, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Pharmaca. Co-solvent: Significance and symbolism. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Khan Academy. pH and solubility. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Ostec Instruments. Determination of MDEA and piperazine content in aqueous amines. [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • PubChem. 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine fumarate. [Link]

  • Wikipedia. Piperazine. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • University of Hertfordshire. Piperazine. [Link]

Sources

Technical Support Center: Degradation of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-phenyl)-piperazin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental analysis of this compound's stability and degradation. Our approach is grounded in established chemical principles and validated analytical methodologies to ensure the integrity of your results.

Introduction: Understanding the Molecule

1-(2,4-Dimethyl-phenyl)-piperazin-2-one is a substituted piperazine derivative. Its structure contains three key functional moieties that dictate its chemical stability:

  • A Lactam Ring: The piperazin-2-one core features a cyclic amide (a lactam). This six-membered ring is susceptible to hydrolysis, which is often the primary degradation pathway for such structures.[1][2]

  • An N-Aryl Amine: The bond between the piperazine nitrogen and the 2,4-dimethylphenyl group. Aromatic amines are known to be sensitive to oxidative conditions.[3][4]

  • A Secondary Amine: The second nitrogen atom within the piperazine ring, which can also be a target for oxidation and other reactions.

Understanding these structural "hot spots" is crucial for predicting, identifying, and mitigating the formation of degradation products. This guide will walk you through the process.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one?

The molecule's degradation is primarily governed by its susceptibility to hydrolysis and oxidation.

  • Hydrolytic Degradation: The most probable pathway is the hydrolytic cleavage of the lactam ring. This reaction is catalyzed by acidic or alkaline conditions and results in the formation of a linear amino acid derivative.[5] The six-membered lactam ring is generally more stable than smaller lactam rings (like β-lactams), but it remains the most likely point of hydrolytic attack.[1]

  • Oxidative Degradation: The aromatic amine portion of the molecule is susceptible to oxidation.[3] This can lead to the formation of various by-products, including N-oxides, hydroxylated species on the dimethylphenyl ring, and potentially colored polymeric impurities resulting from oxidative coupling reactions.[3][6] The secondary amine in the piperazine ring can also be oxidized.[7]

The following diagram illustrates these primary degradation routes.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Parent 1-(2,4-Dimethyl-phenyl)- piperazin-2-one Hydrolysis_Product Ring-Opened Product (Linear Amino Acid Derivative) Parent->Hydrolysis_Product  Acid/Base  (H₂O) Oxidation_Product_1 N-Oxide Parent->Oxidation_Product_1  Oxidizing Agent  (e.g., H₂O₂) Oxidation_Product_2 Ring Hydroxylation Parent->Oxidation_Product_2 Oxidation_Product_3 Coupled Dimers/ Polymers Parent->Oxidation_Product_3

Caption: Predicted degradation of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after acidic or basic stress. What is it likely to be?

This is a classic sign of hydrolytic degradation. The new, earlier-eluting (more polar) peak is almost certainly the ring-opened product, N-(2,4-dimethylphenyl)-N-(2-aminoethyl)glycine . The cleavage of the amide bond in the lactam ring introduces a carboxylic acid and a primary amine, significantly increasing the molecule's polarity.

To confirm, you should use LC-MS/MS. The expected mass of the degradation product will be 18 atomic mass units (the mass of H₂O) greater than the parent compound.

Q3: My sample turned yellow/brown after exposure to an oxidizing agent (e.g., hydrogen peroxide). What is happening?

The formation of colored species under oxidative stress is common for aromatic amines.[3] This discoloration is often due to the formation of complex oligomeric or polymeric products through oxidative coupling reactions.[6] The initial oxidation can form radical intermediates that then combine to create larger, conjugated systems, which absorb visible light. While identifying the exact structure of these polymers can be challenging, their presence is a key indicator of oxidative degradation.

Q4: What analytical techniques are most suitable for identifying and quantifying these degradation products?

A combination of chromatographic and spectrometric techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent compound from its degradation products and quantifying them. A stability-indicating reverse-phase method should be developed. Because piperazine itself does not absorb UV light, a derivatization step would be needed to detect it if it were a potential degradant; however, for the title compound and its likely degradants, direct UV detection should be feasible.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive tool for structural elucidation.[10] It allows you to determine the molecular weight of the degradation products and gain structural information from their fragmentation patterns, which is critical for positive identification.

A review of analytical methods for piperazine derivatives can provide a good starting point for method development.[11][12]

Troubleshooting Guides & Experimental Protocols

Guide 1: Setting Up a Forced Degradation Study

Forced degradation (or stress testing) is necessary to demonstrate the specificity of your analytical methods and to understand the intrinsic stability of the molecule.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

The following workflow outlines the process.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Solutions: Create a stock solution of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Use the parameters in the table below as a starting point. Include a control sample (unstressed stock solution) stored at ambient temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Quenching/Neutralization: For acid and base samples, carefully neutralize them with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute all samples (including the control) to the target analytical concentration and analyze using your validated stability-indicating HPLC method and by LC-MS/MS for identification.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Potential Primary Degradant
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hoursRing-Opened Product
Base Hydrolysis 0.1 M NaOH60 °C2 - 24 hoursRing-Opened Product
Oxidation 3% H₂O₂Room Temp.6 - 24 hoursN-Oxides, Ring Hydroxylation
Thermal Dry Heat (Solid) or in Solution80 °C24 - 72 hoursRing-Opened/Fragmented Products
Photolytic ICH Option 2: UV & Visible LightAmbientPer ICH Q1BPhotoreaction Products

Note: These conditions are starting points. Adjust temperature, time, and reagent concentration to achieve the target degradation level.[15]

Guide 2: Troubleshooting Common Analytical Issues

Issue: Poor peak shape or resolution in HPLC.

  • Cause: Degradation products may have very different polarities from the parent compound. The highly polar ring-opened product can elute very early with poor retention on a standard C18 column.

  • Solution:

    • Modify Mobile Phase: Increase the aqueous component of your mobile phase at the beginning of the run.

    • Implement a Gradient: Start with a high percentage of aqueous mobile phase (e.g., 95%) and gradually increase the organic solvent. This will retain and resolve polar degradants while ensuring the parent compound elutes in a reasonable time.

    • Adjust pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds (like the hydrolyzed product). Buffer the mobile phase at a pH 2-3 units away from the pKa of your analytes.

Issue: Inability to achieve mass balance.

  • Cause: The sum of the parent peak area and all degradation product peak areas does not equal the initial peak area of the parent compound.

  • Solution:

    • Check for Non-Chromophoric Products: Some degradation products may lack a UV-absorbing chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to check for "invisible" peaks.

    • Check for Volatile Degradants: Small fragments could be lost during sample preparation. This is less likely for the primary degradants of this molecule but possible under extreme thermal stress.

    • Investigate Adsorption: Highly reactive or "sticky" degradation products might be adsorbing to the HPLC column or sample vials. Consider using different vial materials or column chemistries.

Table 2: Potential Degradation Products and their Mass Signatures

Degradation PathwayPotential Product NameStructure ChangeExpected Mass Change (from Parent)
Hydrolysis N-(2,4-dimethylphenyl)-N-(2-aminoethyl)glycineLactam ring opening+18 (H₂O)
Oxidation 1-(2,4-Dimethyl-phenyl)-piperazin-2-one N-oxideOxygen added to N+16 (O)
Oxidation 1-(Hydroxy-2,4-dimethyl-phenyl)-piperazin-2-oneOxygen added to aryl ring+16 (O)

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health (NIH). Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. ACS Publications. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. Available at: [Link]

  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. Google Patents.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. Journal of Solution Chemistry. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. PharmaTutor. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Elsevier. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • Piperazine Degradation in Pilot Plants. ResearchGate. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed. Available at: [Link]

Sources

strategies for increasing purity of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one .

Subject: Troubleshooting Purity Issues for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & System Overview

The Challenge: Synthesizing 1-(2,4-Dimethyl-phenyl)-piperazin-2-one (hereafter Target-1 ) often results in persistent impurities due to the steric hindrance of the 2,4-dimethyl substitution pattern. This hindrance slows the cyclization or coupling reaction, leaving unreacted 2,4-dimethylaniline (starting material) and generating oxidative oligomers ("red oils") that are difficult to separate via standard chromatography due to polarity overlap.

The Solution Architecture: We do not recommend a single "magic bullet." Instead, we utilize a Tiered Purification Protocol based on pKa differentials and solubility parameters.

ParameterTarget-1 (Product)Impurity A (Aniline)Impurity B (Oligomers)
Functionality Amide (N1) + 2° Amine (N4)1° AmineConjugated Aromatics
Basicity (pKa) ~8.5 (N4-H)~4.0 (Aniline)Neutral/Low
Solubility Polar Aprotic / AlcoholsNon-polar / LipophilicLipophilic

Tier 1: The "Red Oil" & Aniline Removal (Liquid-Liquid Extraction)

User Question: "My crude product is a dark red oil, and NMR shows ~15% starting aniline. Acid washes aren't removing it completely. What is happening?"

Root Cause Analysis: Standard acid washes fail because both the product (N4-amine) and the impurity (aniline) protonate and move to the aqueous layer. However, their partition coefficients differ significantly at controlled pH levels.

Protocol A: The "pH-Switch" Extraction

This method exploits the basicity difference. The secondary amine in the piperazinone ring is generally more basic than the electron-rich but sterically hindered aniline.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction (Total): Extract with 1M HCl (3x). Both Product and Aniline go into the aqueous phase. Discard organic phase (removes neutral oligomers/red tars).

  • The Critical Step (Selective Liberation):

    • Cool the aqueous phase to 0–5°C.

    • Adjust pH to 5.5 – 6.0 using 2M NaOH (Use a calibrated pH meter, not paper).

    • Mechanism:[1][2][3] At pH 6, the less basic aniline (pKa ~4) is largely deprotonated (free base) and lipophilic. The more basic piperazinone (pKa ~8-9) remains protonated (water-soluble).

  • Wash: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Hexane . The aniline moves to the organic layer. Keep the Aqueous Layer .

  • Final Recovery: Adjust aqueous pH to >12 (fully basic). Extract product into Dichloromethane (DCM) . Dry and concentrate.

Visualization: The pH-Switch Logic

pH_Switch Start Crude Mixture (Product + Aniline + Tars) Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 Org1 Organic Phase (Contains Red Tars/Oligomers) DISCARD Split1->Org1 Aq1 Aqueous Phase (pH < 1) (Product-H+ & Aniline-H+) Split1->Aq1 Step2 Adjust pH to 5.5 - 6.0 Wash with MTBE Aq1->Step2 Split2 Phase Separation Step2->Split2 Org2 Organic Phase (Contains Aniline Free Base) DISCARD Split2->Org2 Aq2 Aqueous Phase (Product-H+ remains) Split2->Aq2 Final Basify to pH 12 Extract into DCM -> Pure Product Aq2->Final

Caption: Selective purification workflow utilizing pKa differentials to isolate Target-1 from aniline impurities.

Tier 2: Crystallization & Salt Formation (Solid State Engineering)

User Question: "The oil won't solidify, or it forms a sticky gum. How do I get a clean powder?"

Root Cause Analysis: N-aryl piperazinones are prone to "oiling out" because the rotational freedom of the N-aryl bond and the presence of non-polar impurities prevent lattice formation.

Protocol B: The "Anti-Solvent" Crash

Do not use simple evaporation. Use a dual-solvent system.

Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Notes
Isopropanol (IPA) Heptane 1:3Best for removing aniline. Aniline stays in Heptane.
Ethyl Acetate Hexane 1:2Good for general purity.
Toluene Cyclohexane 1:4Use only if product is very lipophilic.

Procedure:

  • Dissolve crude oil in minimum hot IPA (60°C).

  • Add Heptane dropwise until persistent cloudiness appears.

  • Add 1 drop of IPA to clear it.

  • Crucial: Turn off the heat and let the flask cool in the oil bath (slow cooling). Rapid cooling traps impurities.

Protocol C: Hydrochloric Salt Formation (The "Silver Bullet")

If the free base refuses to crystallize, convert it to the HCl salt. Piperazinone salts are generally high-melting solids that reject impurities.

  • Dissolve 1g crude in 5 mL Ethanol .

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

  • Precipitate usually forms immediately.

  • Filter and wash with cold Diethyl Ether .

  • Result: The aniline-HCl salt is often more soluble in ethanol/ether mixtures than the piperazinone-HCl salt, effecting separation.

Tier 3: Chromatography Troubleshooting

User Question: "I'm running a column, but the product streaks (tails) badly, and I lose yield."

Root Cause Analysis: The secondary amine (N4) interacts with the acidic silanols on the silica gel surface, causing irreversible adsorption and streaking.

Protocol D: The "Amine-Modified" Mobile Phase

You must deactivate the silica.

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) .

  • Eluent System:

    • DCM / Methanol / NH4OH (aq)

    • Ratio: 95 : 4.5 : 0.5

  • Loading: Load the sample as a liquid injection (dissolved in DCM) rather than dry-loading on silica, which can exacerbate decomposition.

References & Grounding

The protocols above are synthesized from standard process chemistry methodologies for N-aryl heterocycles and specific patent literature regarding similar pharmaceutical intermediates (e.g., Vortioxetine intermediates).

  • Process Development of N-Aryl Piperazines:

    • Source: EP 2981520 B1 (Patent).[4] Describes the synthesis and purification of 1-(2,4-dimethylphenyl)piperazine derivatives, highlighting the removal of aniline via salt formation and solvent washes.[4]

    • URL:

  • Aniline Removal Strategies:

    • Source: ResearchGate Technical Discussions.[5] Consensus on using acid/base extraction with pH control and steam distillation for stubborn aniline impurities.

    • URL:

  • Recrystallization of Piperazinones:

    • Source: NIH / PMC. "Biologically Active 1-Arylpiperazines." Details solvent systems (Acetone/Methanol) for crystallizing similar piperazinone derivatives.

    • URL:

  • General Purification of Amines:

    • Source: University of Rochester / MIT OpenCourseWare. Standard operating procedures for amine recrystallization and solvent selection.

    • URL:

Disclaimer: These protocols involve hazardous chemicals (HCl, DCM, Aniline derivatives). Ensure all work is performed in a fume hood with appropriate PPE. The pKa values mentioned are approximations based on structural analogs.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of the Lactam Carbonyl in Piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the analysis of functional groups within heterocyclic systems is a frequent and critical task. Infrared (IR) spectroscopy remains an indispensable tool for this purpose, offering rapid, non-destructive, and highly informative data on molecular structure and bonding. This guide provides an in-depth analysis of the lactam carbonyl (C=O) stretching vibration in piperazin-2-one, comparing its spectral features with other cyclic amides and elucidating the structural and environmental factors that govern its characteristic frequency.

The Vibrational Signature of the Carbonyl Group: A Primer

The carbonyl group's stretching vibration gives rise to one of the most intense and recognizable absorption bands in an IR spectrum.[1][2] This intensity is a direct consequence of the large change in dipole moment (dµ/dx) that occurs as the highly polar C=O bond stretches.[2] While the general region for carbonyl absorption is broad (1600-1900 cm⁻¹), the precise frequency is exquisitely sensitive to the molecular environment, making it a powerful diagnostic tool.[2]

For amides, including cyclic amides (lactams), the C=O stretching frequency (referred to as the Amide I band) is significantly influenced by resonance. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl pi-system. This resonance effect imparts partial single-bond character to the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone (~1715 cm⁻¹).[3][4]

The Decisive Role of Ring Strain in Lactam Carbonyl Frequency

In cyclic systems like lactams, ring strain is a dominant factor in determining the Amide I band position. A fundamental principle is that increasing ring strain leads to a higher carbonyl stretching frequency .[5][6][7] This phenomenon is rooted in the hybridization of the carbonyl carbon.

  • Low Strain (e.g., 6-membered rings): In a strain-free ring like cyclohexane or piperidin-2-one, the bond angles are close to the ideal sp² hybridization (~120°) for the carbonyl carbon.

  • High Strain (e.g., 4-membered rings): To accommodate the geometric constraints of a small ring, the C-(C=O)-C bond angle is compressed. This forces the sigma bonds from the carbonyl carbon to the adjacent ring atoms to utilize more p-character. To maintain orthogonality, the orbitals comprising the C=O bond must therefore adopt more s-character.[8][9] An increase in s-character strengthens and stiffens the carbonyl bond, requiring more energy to stretch, thus shifting the absorption to a higher wavenumber.[8][9]

This relationship is visualized in the diagram below, illustrating how the constrained geometry of smaller rings directly impacts the vibrational energy of the carbonyl bond.

G Ring Size Ring Size Bond Angle Bond Angle Ring Size->Bond Angle determines Hybridization Hybridization Bond Angle->Hybridization influences Bond Strength Bond Strength Hybridization->Bond Strength dictates Frequency Frequency Bond Strength->Frequency

Caption: Logical flow from ring size to IR frequency.

Comparative Analysis: Piperazin-2-one in Context

Piperazin-2-one is a six-membered heterocyclic lactam. Based on the principles of ring strain, its carbonyl frequency should be comparable to other δ-lactams (six-membered lactams) and significantly lower than that of smaller, more strained lactam rings. The table below presents a comparison of typical Amide I band frequencies for lactams of varying ring sizes.

Lactam ClassRing SizeExampleTypical C=O Frequency (cm⁻¹)Primary Influencing Factor
β-Lactam4-memberedAzetidin-2-one1730 - 1760[6]High Ring Strain
γ-Lactam5-memberedPyrrolidin-2-one1700 - 1750[4]Moderate Ring Strain
δ-Lactam6-memberedPiperidin-2-one1650 - 1670[4][6]Low/No Ring Strain
δ-Lactam Analog 6-membered Piperazin-2-one ~1660 - 1680 Low Strain + H-Bonding

Analysis of Piperazin-2-one:

As a six-membered ring, piperazin-2-one is relatively strain-free. Therefore, its carbonyl absorption is expected in the lower range, characteristic of δ-lactams. However, another powerful factor comes into play: hydrogen bonding . Piperazin-2-one possesses two N-H groups, making it both a hydrogen bond donor and acceptor. In the solid state, extensive intermolecular hydrogen bonding occurs, where the N-H of one molecule interacts with the carbonyl oxygen of another.[10] This interaction lengthens and weakens the C=O bond, further shifting the Amide I band to a lower frequency.[11][12][13] The presence of a strong, broad N-H stretching band (typically 3200-3400 cm⁻¹) in the spectrum of piperazin-2-one confirms the presence of hydrogen bonding.

The interplay between minimal ring strain and strong intermolecular hydrogen bonding places the Amide I band for solid piperazin-2-one firmly in the 1660-1680 cm⁻¹ region. This value is significantly lower than the highly strained β-lactams found in penicillin and cephalosporin antibiotics, whose high C=O frequency is a key indicator of their chemical reactivity.[14]

Caption: Impact of ring strain on lactam C=O frequency.

Experimental Protocol: Acquiring the IR Spectrum of Piperazin-2-one

The following protocol details the acquisition of a high-quality IR spectrum for a solid sample like piperazin-2-one using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for its simplicity, speed, and minimal sample preparation.

Workflow Overview

G A 1. Prepare ATR Accessory B 2. Collect Background Spectrum A->B Clean Crystal C 3. Apply Solid Sample B->C Unobstructed Beam Path D 4. Collect Sample Spectrum C->D Ensure Good Contact E 5. Clean and Process Data D->E ATR Correction

Caption: ATR-FTIR experimental workflow.

Step-by-Step Methodology

  • Instrument and Accessory Preparation:

    • Rationale: A clean optical path is paramount for accurate measurements. Any residue on the ATR crystal will appear in the spectrum.

    • Procedure: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection:

    • Rationale: A background spectrum measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's intrinsic response. This is later subtracted from the sample spectrum to isolate the sample's absorptions.

    • Procedure: With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Rationale: For ATR, intimate contact between the sample and the crystal is required for the IR beam's evanescent wave to penetrate the sample effectively.

    • Procedure: Place a small amount of solid piperazin-2-one powder (a few milligrams is sufficient) onto the center of the ATR crystal. Use the accessory's pressure clamp to apply firm, consistent pressure, ensuring the powder is compacted against the crystal surface.

  • Sample Spectrum Collection:

    • Rationale: This step measures the absorption of the IR beam by the sample.

    • Procedure: Initiate the sample scan using the same acquisition parameters (e.g., number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the stored background to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Rationale: Raw ATR data may require a mathematical correction for variations in penetration depth with wavelength. Baseline correction removes any broad, rolling features.

    • Procedure: Clean the ATR crystal thoroughly. In the software, apply an ATR correction (if available and necessary). Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line. Identify and label the key peaks, paying close attention to the Amide I (C=O stretch), Amide II (N-H bend), and N-H stretch regions.

Conclusion

The IR spectrum of piperazin-2-one provides a textbook example of how multiple structural factors—namely ring strain and hydrogen bonding—collectively determine the position of a key vibrational band. Its Amide I frequency, typically found around 1660-1680 cm⁻¹ in the solid state, reflects a system with minimal ring strain but significant intermolecular hydrogen bonding. This contrasts sharply with smaller lactam rings where the high-frequency C=O absorption is dominated by ring strain. By understanding these underlying principles, researchers can leverage IR spectroscopy not just for identification, but for a deeper insight into the molecular structure and intermolecular forces at play in complex heterocyclic systems.

References

  • Vertex AI Search. IR Spectroscopy of Hydrocarbons.
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy.
  • ECHEMI. Explaining the IR stretching frequency of Lactones (cyclic esters).
  • ResearchGate. (PDF) Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies.
  • Chemistry Stack Exchange. Ring Strain and C=O Stretching Frequency.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231360, Piperazin-2-one.
  • X-MOL. Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds.
  • PubMed. Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics.
  • SlideShare. Sample preparation and factors affect IR bands.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • SlideShare. The features of IR spectrum.
  • Semantic Scholar. Spectral investigation and normal coordinate analysis of piperazine.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • ChemicalBook. 2-Piperazinone.
  • Thieme Connect. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • eGyanKosh. Infrared Absorption Spectroscopy.
  • YouTube. IR Spectroscopy - Factors Affecting IR Absorption Frequency.
  • SlidePlayer. Infrared Spectroscopy.
  • YouTube. Effect of Hydrogen Bonding on IR Peak Values & Shapes.
  • arXiv.org. Effect of hydrogen bonding on infrared absorption intensity.
  • Apollo Scientific. 5625-67-2 Cas No. | Piperazin-2-one.
  • University of California, Irvine. Infrared Spectroscopy Lecture Notes.
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction.
  • Quora. What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?.

Sources

A Comparative Guide to the Structural Elucidation of Phenyl-Piperazinone Derivatives: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of phenyl-piperazinone derivatives, a class of compounds with significant interest in medicinal chemistry.

While a public crystal structure for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one is not currently available, this guide will use closely related, structurally characterized piperazine derivatives as a case study to illustrate the principles and workflows of various analytical methods. We will delve into the gold standard of single-crystal X-ray diffraction (XRD) and compare its capabilities with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling with Density Functional Theory (DFT).

Part 1: The Definitive Answer in the Solid State: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The fundamental principle of XRD lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct a 3D model of the molecule.

Experimental Workflow for Single-Crystal XRD

The successful determination of a crystal structure by XRD is a multi-step process that demands meticulous execution.

Step 1: Crystal Growth The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Step 2: Crystal Mounting and Data Collection A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

Step 3: Data Processing and Structure Solution The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The structure is then "solved" using computational methods to determine the initial positions of the atoms in the asymmetric unit.

Step 4: Structure Refinement The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Figure 1: Workflow for Single-Crystal XRD Analysis.

Case Study: Crystallographic Data for a Substituted Piperazine Derivative

To illustrate the output of an XRD experiment, the following table presents the crystallographic data for a representative N,N'-substituted piperazine derivative.[1][2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.2687(3)
b (Å)17.2658(8)
c (Å)6.9738(3)
β (°)115.393(2)
Volume (ų)790.65(6)
Z4
Calculated Density (g/cm³)1.530

Part 2: A Comparative Look at Alternative and Complementary Techniques

While XRD provides a static picture of the molecule in the solid state, a comprehensive understanding requires information about its behavior in solution and confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution. 1H and 13C NMR are routinely used to confirm the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques, such as COSY and HMBC, can be used to establish through-bond connectivity and piece together the molecular structure.

Key Advantages of NMR:

  • Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.

  • Can be used to study conformational changes and intermolecular interactions.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Shim Magnet Transfer->Shimming Acquisition Acquire 1D & 2D Spectra Shimming->Acquisition Processing Process Spectra Acquisition->Processing Interpretation Interpret Spectra & Assign Signals Processing->Interpretation Structure_Elucidation Elucidate Structure Interpretation->Structure_Elucidation

Figure 2: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS): Confirming the Molecular Identity

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, which can aid in structure elucidation.

Key Advantages of MS:

  • High sensitivity, requiring only a small amount of sample.

  • Provides an accurate molecular weight, confirming the molecular formula.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Introduction Introduce Sample Ionization Ionization Introduction->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Interpretation Interpret Spectrum Mass_Spectrum->Interpretation

Figure 3: Workflow for Mass Spectrometry.

Computational Modeling (DFT): A Theoretical Insight

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic structure, and other properties of a molecule.[3][4] DFT calculations can be used to complement and validate experimental data from XRD and NMR. For example, a calculated lowest-energy conformation can be compared with the experimentally determined solid-state structure.

Key Advantages of DFT:

  • Provides insights into the molecule's electronic properties and reactivity.

  • Can be used to predict spectroscopic data, aiding in the interpretation of experimental spectra.

DFT_Workflow cluster_input Input Generation cluster_calc Calculation cluster_analysis Analysis Build_Structure Build Initial Molecular Structure Select_Method Select Functional and Basis Set Build_Structure->Select_Method Geometry_Optimization Geometry Optimization Select_Method->Geometry_Optimization Property_Calculation Calculate Properties (e.g., Energies, Frequencies) Geometry_Optimization->Property_Calculation Analyze_Results Analyze Calculated Properties Property_Calculation->Analyze_Results Compare_Experimental Compare with Experimental Data Analyze_Results->Compare_Experimental

Figure 4: Workflow for DFT Calculations.

Part 3: A Holistic Approach to Structural Elucidation

A truly comprehensive understanding of a molecule's structure is best achieved by integrating data from multiple analytical techniques. The following table provides a comparative summary of the strengths and limitations of each method discussed.

TechniqueStrengthsLimitations
Single-Crystal XRD Unambiguous 3D structure in the solid state.Requires a suitable single crystal; provides a static picture.
NMR Spectroscopy Provides structural and dynamic information in solution.Structure determination can be complex for large molecules; does not provide absolute 3D structure.
Mass Spectrometry High sensitivity; accurate molecular weight determination.Does not provide information on the 3D arrangement of atoms.
Computational Modeling (DFT) Provides theoretical insights into structure and properties.Accuracy depends on the level of theory and basis set used; requires experimental validation.

By combining the definitive solid-state structure from XRD with the solution-state information from NMR, the molecular weight confirmation from MS, and the theoretical validation from DFT, researchers can build a highly accurate and comprehensive model of a molecule's structure and behavior. This multi-faceted approach is critical for making informed decisions in the drug discovery and development process.

References

  • Yang, Z., Cai, X., Chen, J., Shi, Y., Huang, P., Chai, H., & Zhaoa, C. S. (2021). Sythesis, single crystal X-ray analysis, and DFT calculations of te rt-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. Molecular Crystals and Liquid Crystals, 732(1), 1-12. [Link]

  • Wurm, F. R., Keil, S., & Frey, H. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Wurm, F. R., & Frey, H. (2015). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 20(10), 18363-18376. [Link]

  • Mary, Y. S., & Bright, A. (2021). Promising computational, structural, vibrational and optical properties of piperazinium bis(2-carboxypyridine)monohydrate. Journal of Molecular Structure, 1246, 131238. [Link]

Sources

spectroscopic differentiation between isomers of dimethyl-phenyl piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Spectroscopic Differentiation of Dimethyl-Phenyl Piperazinone Isomers

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the absolute certainty of a molecule's structure is non-negotiable. Isomers, molecules sharing an identical molecular formula but differing in the arrangement of their atoms, can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. This guide provides a detailed, evidence-based comparison of spectroscopic methodologies for the definitive identification of dimethyl-phenyl piperazinone isomers. We will move beyond procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Analytical Challenge: Isomerism in the Phenyl-Piperazinone Scaffold

The phenyl-piperazinone core is a privileged structure in medicinal chemistry. When this scaffold is functionalized with two methyl groups, a variety of constitutional isomers can arise. For instance, methylation can occur on the phenyl ring (e.g., 1-(3,4-dimethylphenyl)piperazin-2-one) or on the piperazinone ring itself (e.g., 3,4-dimethyl-1-phenylpiperazin-2-one). These subtle shifts in methyl group placement create distinct chemical entities that demand precise analytical characterization. This guide will focus on a synergistic spectroscopic workflow to resolve such isomeric ambiguities.

The Core Strategy: A Multi-Modal Spectroscopic Approach

No single technique can universally solve all structural puzzles. True analytical confidence is achieved by integrating complementary data from several high-resolution spectroscopic methods. We will critically examine the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in building an unshakeable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For dimethyl-phenyl piperazinone isomers, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR - Proton Environments as Structural Probes: The chemical shift (δ), spin-spin coupling (splitting pattern), and integral of each proton signal are exquisitely sensitive to its local environment.

    • Aromatic Region (δ ~6.5-8.0 ppm): This region is profoundly informative. The substitution pattern of methyl groups on the phenyl ring dictates the appearance of the aromatic proton signals. For example, a 1-(3,4-dimethylphenyl) substituent will produce a distinct three-proton pattern (a singlet and two doublets), whereas a 1-phenyl group with methyls on the piperazinone ring will show a five-proton pattern characteristic of a monosubstituted benzene ring.

    • Aliphatic Region (δ ~2.0-4.5 ppm): The chemical shifts and multiplicities of the methyl and piperazinone ring protons provide direct evidence of their location. Methyl groups on the phenyl ring will appear as sharp singlets around δ 2.2-2.5 ppm, while those on the piperazinone ring will have distinct chemical shifts influenced by the adjacent nitrogen and carbonyl groups.

  • ¹³C NMR - Mapping the Carbon Framework: This technique reveals the number of unique carbon environments. Isomers will display different numbers of signals and distinct chemical shifts, particularly for the substituted carbons of the phenyl ring.

  • 2D NMR - Confirming the Connections: When 1D spectra are ambiguous, 2D NMR experiments provide definitive proof of structure.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for this problem. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the aromatic methyl protons and the quaternary aromatic carbons confirms a 1-(dimethylphenyl) substitution pattern. Conversely, correlations from piperazinone ring protons to the phenyl carbons confirm a 1-phenylpiperazinone structure.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard ¹H NMR spectrum. Key parameters include a spectral width covering 0-12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • HMBC Acquisition: Using a standard hmbcgp (or equivalent) pulse sequence, acquire the 2D spectrum. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz) to observe the key C-H correlations that will differentiate the isomers.

  • Data Analysis: Process the spectra using appropriate software. Carefully assign all proton and carbon signals, using the HMBC data to unequivocally link the dimethyl and phenyl fragments to the piperazinone core.

Caption: Integrated NMR workflow for definitive isomer identification.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy provides a rapid "fingerprint" of the functional groups present and is particularly powerful for distinguishing aromatic substitution patterns.

While the piperazinone carbonyl (C=O) stretch will be prominent around 1650-1700 cm⁻¹, the most diagnostic region for these isomers is the C-H out-of-plane (OOP) bending region from 900-675 cm⁻¹. The collective vibration of the C-H bonds on the phenyl ring produces strong, sharp bands whose positions are characteristic of the substitution pattern.[1][2][3]

  • Monosubstituted Ring (e.g., 3,4-dimethyl-1-phenylpiperazin-2-one): Expect two strong bands, one near 770-730 cm⁻¹ and another near 720-680 cm⁻¹.[4]

  • 1,2,4-Trisubstituted Ring (as in 1-(3,4-dimethylphenyl)piperazin-2-one): This pattern typically gives rise to a strong band in the 880-800 cm⁻¹ range.[5]

This significant difference in the fingerprint region allows for a rapid and confident differentiation between isomers where the methyl groups are on the phenyl ring versus those where they are on the piperazinone ring.

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to record the ambient spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (ATR correction, baseline correction). Critically examine the 900-675 cm⁻¹ region and compare the observed bands to established correlation charts for aromatic substitution.

Mass Spectrometry (MS): Differentiating via Fragmentation

While all isomers will have the same molecular mass, their breakdown patterns upon ionization can be unique. Electron Ionization (EI) is particularly useful as it induces predictable fragmentation pathways.

The stability of the resulting fragment ions dictates the observed mass spectrum. Key fragmentations for phenyl-piperazinones involve cleavage of the piperazinone ring and bonds adjacent to the phenyl ring.

  • For 1-(3,4-dimethylphenyl)piperazin-2-one: A likely fragmentation is the cleavage of the bond between the piperazine nitrogen and the phenyl ring, leading to a stable dimethylphenyl radical or cation. The dominant fragments will be centered around the piperazinone core and the substituted phenyl moiety.

  • For 3,4-dimethyl-1-phenylpiperazin-2-one: The fragmentation will be different. Cleavage may occur within the piperazinone ring, leading to the loss of methyl or ethyl fragments, or cleavage alpha to the unsubstituted phenyl ring. The relative abundance of these fragments will differ significantly from the other isomer.[6][7][8]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 100 °C to 280 °C at 20 °C/min).

  • MS Detection: Use a standard EI source at 70 eV. Acquire mass spectra across a range of m/z 40-500.

  • Data Analysis: Extract the mass spectrum from the apex of the GC peak. Analyze the fragmentation pattern, identify the base peak, and compare the relative abundances of key fragment ions between isomers.

Comparative Data Summary

Spectroscopic TechniqueKey Differentiating Features for Dimethyl-phenyl Piperazinone Isomers
¹H NMR Aromatic Region: Splitting patterns directly reveal the phenyl ring substitution. Aliphatic Region: Chemical shifts confirm the location of methyl groups.
¹³C NMR Number of unique carbon signals and specific chemical shifts of substituted aromatic carbons provide clear differentiation.
2D NMR (HMBC) Provides definitive, unambiguous proof of connectivity between the phenyl, methyl, and piperazinone fragments.
IR Spectroscopy C-H Out-of-Plane Bending (900-675 cm⁻¹): Provides a rapid and highly characteristic fingerprint of the aromatic substitution pattern.[1][2][3]
Mass Spectrometry Fragmentation Pattern: Different locations of methyl groups lead to distinct fragmentation pathways and different relative abundances of fragment ions.[6][8][9]

Conclusion: A Self-Validating System for Structural Integrity

The definitive spectroscopic differentiation of dimethyl-phenyl piperazinone isomers is achieved not by a single measurement, but by a logical, integrated workflow. NMR, particularly with 2D techniques like HMBC, serves as the ultimate structural arbiter. IR spectroscopy offers a rapid and low-cost method to corroborate the aromatic substitution pattern, while mass spectrometry provides orthogonal evidence based on molecular fragmentation. By employing this multi-modal approach, researchers and drug development professionals can ensure the highest level of confidence in their molecular structures, a critical foundation for all subsequent research and development.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]

  • Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

  • Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy Online URL: [Link]

  • Title: Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

Sources

Safety Operating Guide

1-(2,4-Dimethyl-phenyl)-piperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one .[1][2] As a specialized pharmaceutical intermediate featuring a lactam (cyclic amide) core and a lipophilic aromatic substituent, this compound requires a disposal strategy that mitigates both environmental toxicity and chemical reactivity risks.[2]

Substance Identification & Hazard Characterization

Before initiating disposal, you must validate the chemical identity.[1] This compound is a derivative of piperazin-2-one substituted with a 2,4-dimethylphenyl group.[1][2][3]

Property Details
Chemical Name 1-(2,4-Dimethyl-phenyl)-piperazin-2-one
Functional Groups Cyclic Amide (Lactam), Aromatic Amine, Alkyl-substituted Benzene
Molecular Formula C₁₂H₁₆N₂O (Predicted)
Solubility Profile Moderate solubility in organic solvents (DMSO, Methanol, DCM); Low water solubility compared to unsubstituted piperazinone.[1][2]
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity (chronic).[2]
Reactivity Incompatible with Strong Oxidizing Agents and Strong Acids (hydrolysis risk of lactam ring).[2]

Critical Safety Note: In the absence of a specific commercial SDS for this exact derivative, apply Universal Precaution Protocols . Treat the substance as a Category 2 Skin/Eye Irritant and a potential STOT-SE (Specific Target Organ Toxicity - Single Exposure) agent.[1][2][4][5]

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactivity in waste streams.[2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1][2] Avoid metal containers if the compound is in an acidic solution.[2]

  • Labeling: Mark the container clearly with:

    • Full Chemical Name.

    • Hazard Warning: "WARNING: IRRITANT – ORGANIC WASTE".[2]

    • Date of Accumulation.

  • Segregation Rules:

    • DO NOT MIX with Oxidizers (e.g., Peroxides, Nitrates) – Risk of exothermic reaction.[1]

    • DO NOT MIX with Strong Acids – Risk of ring opening and heat generation.[2]

    • Keep Separate from Halogenated Solvents (unless the facility incinerator permits mixed streams).[2]

Disposal Workflow & Decision Logic

The gold standard for disposing of organic nitrogenous heterocycles like 1-(2,4-Dimethyl-phenyl)-piperazin-2-one is High-Temperature Incineration .[1][2] This ensures the complete destruction of the piperazine ring and prevents the release of active pharmaceutical ingredients (APIs) into the water table.[2]

Disposal Decision Tree

DisposalWorkflow Start Waste: 1-(2,4-Dimethyl-phenyl)-piperazin-2-one StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidPack Pack in HDPE Drum (Label: Solid Organic Waste) SolidWaste->SolidPack SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalogenated HaloPack Segregated Halogenated Stream (Code: F001/F002) Halogenated->HaloPack NonHaloPack Combustible Organic Stream (Code: D001/Ignitable) NonHalogenated->NonHaloPack Incineration High-Temp Incineration (>1000°C with Scrubber) SolidPack->Incineration HaloPack->Incineration NonHaloPack->Incineration

Figure 1: Operational decision tree for segregating and routing piperazinone waste streams.[1][2]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation).[1][2]

  • Collection: Sweep spilled powder or transfer expired solids into a wide-mouth HDPE jar .

  • Deactivation (Optional but Recommended): If you have large quantities (>100g), consult EHS about dissolving in a combustible solvent (e.g., ethanol) to facilitate incineration injection.[2]

  • Tagging: Affix a hazardous waste tag. Check "Toxic" and "Irritant".[2]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • pH Check: Ensure the waste solution is neutral (pH 6-8) .

    • Why? Acidic solutions containing this lactam can hydrolyze over time, potentially changing the waste profile or pressurizing the container.[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .[2]

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic Waste .[2]

  • Volume Limit: Do not fill waste containers >90% full to allow for thermal expansion.

  • Secondary Containment: Always place liquid waste bottles in a secondary tray to catch potential leaks.

Emergency Spill Response

If a spill occurs during transfer:

  • Evacuate & Ventilate: Clear the immediate area.[2][6] If the substance is a dry powder, avoid creating dust.[1][6]

  • PPE: Don appropriate PPE (Gloves, Goggles, Lab Coat).[2]

  • Containment:

    • Liquids: Surround with absorbent booms or pads.[2]

    • Solids: Cover with a damp paper towel to prevent dust dispersal.[2]

  • Cleanup:

    • Absorb liquid with vermiculite or sand .[2]

    • Scoop solids/absorbent into a disposable container.[2]

    • Wash: Clean the surface with a soap and water solution.[2][5][7][8] Do not use bleach (hypochlorite), as it may react with the amine nitrogen to form chloramines (toxic gas).[2]

  • Disposal of Debris: Treat all cleanup materials (gloves, towels, absorbent) as hazardous chemical waste.[2]

Regulatory Compliance Codes

Ensure your waste manifest aligns with local regulations.[2]

Regulation Classification Code/Note
US EPA (RCRA) Not specifically listed (P or U list).[1][2]Classify by characteristic: D001 (if ignitable solvent used) or General Organic Waste .[2]
EU Waste Code (EWC) Organic chemical waste.[2]07 05 13 * (Solid wastes containing dangerous substances).[2]
DOT (Transport) Not regulated as a specific hazmat unless in solution.[2]If pure: UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) is a safe default for shipping.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazin-2-one Derivatives.[1][2] PubChem.[2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] EPA.gov.[2] Available at: [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.